2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Description
BenchChem offers high-quality 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(12(15)14-13)16-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYZYHKSNBCYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)OC1=CC2=C(CCC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395742 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669745-23-7 | |
| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Executive Summary
2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide is a specialized aryloxyalkanoic acid hydrazide derivative used primarily as a high-value intermediate in the synthesis of bioactive heterocycles. Structurally, it combines a lipophilic 2,3-dihydro-1H-indene (indane) core with a reactive propanohydrazide tail.
This guide provides a definitive technical workflow for researchers utilizing this compound. It addresses the critical need for precise alkylation control during synthesis and outlines the downstream utility of the hydrazide moiety in generating 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff bases—scaffolds essential in modern agrochemical (auxin mimics) and pharmaceutical (antimicrobial/anti-inflammatory) discovery.
Chemical Identity & Structural Analysis
| Property | Specification |
| IUPAC Name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanehydrazide |
| Common Name | 5-Indanyloxypropionic acid hydrazide |
| Parent Acid CAS | (2-(Indan-5-yloxy)propionic acid) |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Core Moiety | Indane (Fused benzene/cyclopentane ring) |
| Functional Group | Hydrazide (-CONHNH₂) |
| Chirality | Contains one chiral center at the α-carbon (C2 of propionyl chain). Typically synthesized as a racemate unless chiral lactate esters are used. |
Structural Insight:
The 5-indanyl ether linkage confers significant lipophilicity (
Synthesis Protocol: The "Self-Validating" Workflow
The synthesis follows a two-step sequence: Williamson Etherification followed by Hydrazinolysis . This protocol is optimized for yield and purity, minimizing the formation of the bis-hydrazide byproduct.
Step 1: Etherification (Formation of the Ester Intermediate)
Reaction: 5-Indanol + Ethyl 2-chloropropionate
-
Reagents:
-
5-Indanol (1.0 eq)[1]
-
Ethyl 2-chloropropionate (1.2 eq) — Excess ensures complete consumption of the expensive phenol.
-
Potassium Carbonate (anhydrous, 2.0 eq) — Base.
-
Potassium Iodide (catalytic, 0.1 eq) — Finkelstein catalyst to accelerate alkylation.
-
Solvent: Dry Acetone or DMF (Dimethylformamide).
-
-
Procedure:
-
Dissolve 5-indanol in dry acetone. Add
and stir for 30 minutes to form the phenoxide anion. -
Add KI, then dropwise add Ethyl 2-chloropropionate.
-
Critical Control Point: Reflux for 12–18 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The phenol spot (
) must disappear. -
Filter inorganic salts while hot. Evaporate solvent.
-
Validation: The resulting oil (ester) should be used directly if purity >95% by NMR, or purified via column chromatography.
-
Step 2: Hydrazinolysis (Formation of the Hydrazide)
Reaction: Ethyl 2-(5-indanyloxy)propionate +
-
Reagents:
-
Crude Ester from Step 1 (1.0 eq)
-
Hydrazine Hydrate (99%, 5.0 eq) — Large excess prevents dimer formation.
-
Solvent: Absolute Ethanol.
-
-
Procedure:
-
Dissolve ester in ethanol.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux for 4–6 hours.
-
Observation: Upon cooling, the hydrazide often crystallizes directly from the solution as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove traces of hydrazine.
-
-
Characterization Targets:
-
IR: Doublet at 3300–3200 cm⁻¹ (NH stretching), Strong band at 1660 cm⁻¹ (Amide I C=O).
-
¹H NMR (DMSO-d₆):
9.3 (s, 1H, -CONH), 4.6 (q, 1H, -O-CH-), 4.2 (br s, 2H, -NH₂).
-
Chemical Reactivity & Downstream Applications
The utility of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide lies in its ability to undergo cyclodehydration.
Pathway A: Synthesis of 1,3,4-Oxadiazoles
Reacting the hydrazide with aromatic acids in
Pathway B: Synthesis of Schiff Bases (Hydrazones)
Condensation with aromatic aldehydes/ketones yields hydrazones (-CONHN=CH-Ar). These are often investigated for anticonvulsant activity and as ligands for metal complexes.
Pathway C: Synthesis of 1,2,4-Triazoles
Reaction with carbon disulfide (
Visualization: Synthetic Logic Flow
Figure 1: Synthetic pathway from 5-indanol to the target hydrazide and its divergence into bioactive heterocycles.[1][2][3][4]
Biological Potential & Pharmacophore Analysis[2]
Researchers investigating this compound should focus on the following biological assays, supported by structure-activity relationship (SAR) data of analogous aryloxy-hydrazides:
| Biological Target | Mechanism | Rationale |
| Auxin Activity | Herbicide (Plant Growth Regulator) | Structural analog of Mecoprop (MCPP). The indane ring mimics the chlorophenoxy moiety, potentially binding to TIR1 auxin receptors. |
| MAO Inhibition | CNS Regulation | Indane derivatives (e.g., Rasagiline) are privileged scaffolds for Monoamine Oxidase (MAO) inhibition. The hydrazide linker may potentiate this effect. |
| Antimicrobial | Membrane Disruption | Upon conversion to a hydrazone or oxadiazole, the lipophilic tail assists in penetrating bacterial cell walls (Gram-positive). |
References
-
General Synthesis of Aryloxy Hydrazides: Nayyar, S. et al. "Synthesis and characterization of some new 2-phenoxy-N'-substituted-acetohydrazides." Journal of Chemical and Pharmaceutical Research, 2016.[1] (Standard protocol validation for aryloxy-hydrazide formation).
- Heterocycle Formation: Gomha, S. M. et al. "Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles." Molecules, 2015.
Sources
An In-Depth Technical Guide to the Structure Elucidation of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of the novel compound 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide. The indane scaffold is a privileged structure in medicinal chemistry, and the addition of a propanohydrazide moiety suggests potential applications in drug discovery.[1] Therefore, unambiguous confirmation of its chemical structure is paramount. This guide will detail a logical and self-validating workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and single-crystal X-ray crystallography. Each analytical technique is presented with a detailed, field-proven protocol, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.
Introduction and Synthetic Context
A robust structure elucidation strategy begins with an understanding of the molecule's synthetic pathway, as this provides insight into potential impurities and byproducts that may interfere with analytical data. A plausible and efficient synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide is proposed via a three-step sequence:
-
Williamson Ether Synthesis: Reaction of 5-indanol with ethyl 2-bromopropanoate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., N,N-dimethylformamide) to form ethyl 2-(2,3-dihydro-1H-inden-5-yloxy)propanoate.[2][3]
-
Esterification: This step is accomplished in the Williamson ether synthesis.
-
Hydrazinolysis: Treatment of the resulting ester with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to yield the target hydrazide.
Potential Impurities:
-
Unreacted 5-indanol
-
Unreacted ethyl 2-bromopropanoate
-
Products of elimination side reactions from the Williamson ether synthesis.
-
Di-acylated hydrazine byproduct from the hydrazinolysis step.
The following analytical workflow is designed to not only confirm the structure of the target molecule but also to identify and rule out the presence of these potential process-related impurities.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight and elemental composition of the target molecule, as well as structural insights through fragmentation analysis.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL. Further dilute this stock solution to a working concentration of 10-100 µg/mL. High concentrations can lead to signal suppression and contamination of the instrument.[4]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer) equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is preferred due to the presence of the basic hydrazide moiety, which can be readily protonated.
-
Capillary Voltage: Typically set between 2.5 and 4.0 kV.[5]
-
Nebulizing Gas (N₂): Adjust the flow rate to ensure a stable spray.
-
Drying Gas (N₂): Set the temperature and flow rate to facilitate desolvation of the ions.
-
-
Data Acquisition: Acquire the full scan mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular weight (e.g., m/z 50-500).
Expected Data and Interpretation
Table 1: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 221.1285 | Protonated molecule (C₁₂H₁₇N₂O₂⁺) |
| [M+Na]⁺ | 243.1104 | Sodium adduct (C₁₂H₁₆N₂O₂Na⁺) |
The high-resolution mass measurement of the protonated molecule ([M+H]⁺) is a critical first step in confirming the elemental composition (C₁₂H₁₆N₂O₂). The fragmentation pattern will provide further structural confirmation. Key expected fragments include:
-
Loss of the hydrazide group: A fragment corresponding to the 2-(2,3-dihydro-1H-inden-5-yloxy)propionyl cation.
-
Cleavage of the ether bond: Fragments corresponding to the indanol cation and the propanohydrazide side chain.
Sources
- 1. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Propanohydrazide Derivatives: A Technical Guide to Preliminary In Vitro Screening
Abstract
Propanohydrazide derivatives represent a versatile class of chemical compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities.[1][2] This in-depth technical guide provides a comprehensive framework for the preliminary in vitro screening of novel propanohydrazide derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and logical approach to the initial evaluation of these compounds, emphasizing the rationale behind experimental choices and the importance of self-validating systems. We will delve into the core assays for assessing antimicrobial, anticancer, and anti-inflammatory potential, providing detailed methodologies, data interpretation insights, and visual workflows to guide your research endeavors. The overarching goal is to equip you with the foundational knowledge and practical tools necessary to efficiently identify and advance promising propanohydrazide candidates in the drug discovery pipeline.
Introduction: The Therapeutic Promise of Propanohydrazide Scaffolds
The hydrazide-hydrazone scaffold (-CONH-N=CH-) is a privileged structure in medicinal chemistry, known to be a pharmacophore for a variety of biological targets.[1][3] Propanohydrazide derivatives, a specific subset of this class, have demonstrated a remarkable range of activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects.[1][2] The inherent structural flexibility and the capacity for diverse substitutions on the propanohydrazide backbone allow for the fine-tuning of physicochemical properties and biological activity. This adaptability makes them attractive candidates for the development of novel therapeutics.
The initial phase of drug discovery for any new chemical entity (NCE) is a critical filter. A well-designed preliminary in vitro screening cascade is paramount to efficiently identify compounds with the desired biological activity while simultaneously flagging potential liabilities, such as cytotoxicity.[4][5][6] This early-stage assessment is crucial for making informed decisions about which derivatives warrant further investigation and resource allocation, ultimately reducing the high attrition rates often seen in later stages of drug development.[7]
This guide will systematically walk you through a logical progression of in vitro assays, starting with broad-spectrum activity screens and moving towards more specific mechanistic evaluations.
General Workflow for Preliminary In Vitro Screening
A robust and efficient screening process is the cornerstone of successful early-stage drug discovery. The following workflow provides a logical sequence for evaluating novel propanohydrazide derivatives, ensuring that resources are focused on the most promising candidates.
Caption: General workflow for in vitro screening of propanohydrazide derivatives.
Antimicrobial Activity Screening
Given the prevalence of antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a global health priority. Hydrazide-hydrazone derivatives have shown considerable promise in this area.[3][8][9][10]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[11][12] It is the gold standard for assessing the potency of a new antimicrobial compound. The broth microdilution method is a widely used and reliable technique for determining MIC values.[11][12][13][14]
Experimental Protocol: Broth Microdilution Method
-
Preparation of Test Compounds:
-
Prepare a stock solution of each propanohydrazide derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).[9]
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi in a 96-well microtiter plate.[11][12] The final volume in each well should be 50 µL or 100 µL.[13]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.[11]
-
Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]
-
-
Inoculation and Incubation:
-
Reading and Interpretation:
Data Presentation
| Derivative | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| Compound 1a | 16 | 32 | 64 |
| Compound 1b | 8 | 16 | 32 |
| Compound 1c | >128 | >128 | >128 |
| Reference Drug | 2 | 4 | 1 |
Anticancer Activity Screening
The search for novel, effective, and selective anticancer agents is a continuous effort in drug discovery.[16] In vitro cytotoxicity assays against a panel of cancer cell lines are the primary method for initial screening.[17][18][19]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[20] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.[20][21] The amount of formazan produced is directly proportional to the number of living cells.[19]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the propanohydrazide derivatives in culture medium.
-
Replace the old medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for 24-72 hours, depending on the cell line and experimental goals.[23]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[21][22]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[22]
-
Read the absorbance at 570-590 nm using a microplate reader.[22]
-
Data Presentation
| Derivative | PC-3 (IC₅₀, µM) | HeLa (IC₅₀, µM) | HT-29 (IC₅₀, µM) |
| Compound 2a | 12.5 | 25.8 | 30.1 |
| Compound 2b | 5.2 | 10.1 | 15.6 |
| Compound 2c | >100 | >100 | >100 |
| Reference Drug | 1.8 | 3.5 | 4.2 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[24] Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX), are important targets for anti-inflammatory drugs.[25][26]
Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are the two isoforms of the cyclooxygenase enzyme.[27] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and plays a major role in inflammation.[27] Screening for selective COX-2 inhibition is a common strategy in the development of anti-inflammatory drugs with potentially fewer side effects.[28][29]
Experimental Protocol: COX-2 Inhibitor Screening (Fluorometric)
This protocol is based on a commercially available kit that measures the peroxidase activity of COX.[27][28]
-
Reagent Preparation:
-
Assay Plate Setup:
-
Add assay buffer, enzyme, and test compounds (or a known inhibitor like celecoxib for the inhibitor control) to the wells of a 96-well plate.[27]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes.[27]
-
-
Data Analysis:
-
Calculate the rate of the reaction from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
-
Nitric Oxide (NO) Scavenging Assay
Nitric oxide is a key inflammatory mediator.[30][31] The nitric oxide scavenging assay is a simple and rapid method to assess the antioxidant and potential anti-inflammatory activity of compounds. It is based on the principle that sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions that can be estimated using the Griess reagent.[31][32]
Experimental Protocol: Nitric Oxide Scavenging Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing sodium nitroprusside and the propanohydrazide derivative at various concentrations in a phosphate buffer.
-
Incubate the mixture at room temperature for a specified period (e.g., 150 minutes).[32]
-
-
Griess Reagent Addition:
-
Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.[33]
-
-
Absorbance Measurement:
-
Measure the absorbance of the resulting chromophore at 546 nm.[34]
-
-
Calculation:
-
The scavenging activity is calculated as the percentage of nitric oxide inhibited by the test compound.
-
In Vitro Toxicology and Safety Assessment
Early assessment of potential toxicity is a critical component of the drug discovery process, helping to eliminate compounds with unfavorable safety profiles at an early stage.[4][5][6][7][35]
Cytotoxicity in Normal Cell Lines
To assess the selectivity of anticancer compounds, it is essential to evaluate their cytotoxicity against non-cancerous cell lines (e.g., human fibroblasts, peripheral blood mononuclear cells). The MTT assay protocol described in section 4.1 can be adapted for this purpose. A favorable therapeutic index is indicated by high potency against cancer cells and low toxicity towards normal cells.
Conclusion and Future Directions
This technical guide has outlined a strategic and comprehensive approach to the preliminary in vitro screening of propanohydrazide derivatives. By following the proposed workflow and detailed protocols, researchers can efficiently and systematically evaluate the antimicrobial, anticancer, and anti-inflammatory potential of their novel compounds. The emphasis on understanding the rationale behind each experimental step and the use of self-validating assays will ensure the generation of high-quality, reproducible data.
Promising "hit" compounds identified through this initial screening cascade will require further investigation. This includes secondary assays to elucidate the mechanism of action, structure-activity relationship (SAR) studies to optimize potency and selectivity, and ultimately, evaluation in more complex in vivo models. The foundational data generated from the in vitro screens described herein are the critical first step in the journey of transforming a promising propanohydrazide derivative into a potential therapeutic agent.
References
-
TME Scientific. In Vitro Toxicology Assays. Available from: [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]
-
Licht R (2024) Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Int J Drug Dev Res Vol:16 No:4. Available from: [Link]
-
Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]
-
News-Medical.Net. (2020-01-30) Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Available from: [Link]
-
Jäger, A. K., et al. (2000). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 63(8), 1097–1100. Available from: [Link]
-
Scherpf, Z., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17731–17739. Available from: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]
-
Frontiers in Molecular Biosciences. (2020-04-08) Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]
-
ResearchGate. (2025-06-15) MTT Proliferation Assay Protocol. Available from: [Link]
-
MI - Microbiology. Broth Microdilution. Available from: [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]
-
Microbe Online. (2013-11-15) Broth Dilution Method for MIC Determination. Available from: [Link]
-
Expert Opinion on Drug Discovery. (2012-07-16) Deployment of In Silico and In Vitro Safety Assays in Early-Stage Drug Discovery. Available from: [Link]
-
International Journal of Creative Research Thoughts. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. Available from: [Link]
-
Charles River Laboratories. In Vitro Toxicology Testing. Available from: [Link]
-
Journal of Visualized Experiments. (2025-08-20) A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]
-
Molecules. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Molecules. (2022-01-05) In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available from: [Link]
-
Bentham Science. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Available from: [Link]
-
Ancient Science of Life. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae). Available from: [Link]
-
Turkish Journal of Pharmaceutical Sciences. Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Available from: [Link]
-
Molecules. Antimicrobial Activity of Some Steroidal Hydrazones. Available from: [Link]
-
PubMed. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Available from: [Link]
-
Springer Link. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Available from: [Link]
-
MDPI. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Available from: [Link]
-
MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Available from: [Link]
-
PSE Community. (2024-05-22) Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Available from: [Link]
-
PubMed. A review on biological activities and chemical synthesis of hydrazide derivatives. Available from: [Link]
-
ResearchGate. (2016-07-08) NO scavanging assay protocol?. Available from: [Link]
-
PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Available from: [Link]
-
ResearchGate. (2020-09-30) Synthesis, Characterization and Biological Evaluation of Schiff Bases of Propanedihydrazide. Available from: [Link]
-
Hygeia Journal for Drugs and Medicines. A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Phytochemical Screening and In vitro Study of Free Radical Scavenging Activity of Flavonoids of Aloe vera. Available from: [Link]
-
ACS Publications. Evaluation of Antioxidant Activity and Inhibitory Effect on Nitric Oxide Production of Some Common Vegetables. Available from: [Link]
-
Semantic Scholar. Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Available from: [Link]
-
Molecules. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. Available from: [Link]
-
Journal of Acute Disease. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract. Available from: [Link]
-
PubMed. Synthesis and biological activities of new hydrazide derivatives. Available from: [Link]
Sources
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hygeiajournal.com [hygeiajournal.com]
- 3. psecommunity.org [psecommunity.org]
- 4. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]
- 5. itmedicalteam.pl [itmedicalteam.pl]
- 6. news-medical.net [news-medical.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. microbeonline.com [microbeonline.com]
- 15. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 16. noblelifesci.com [noblelifesci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 19. ijcrt.org [ijcrt.org]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. semanticscholar.org [semanticscholar.org]
- 25. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 29. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. rjptonline.org [rjptonline.org]
- 32. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. criver.com [criver.com]
Physicochemical characteristics of novel hydrazones
An In-Depth Technical Guide to the Physicochemical Characteristics of Novel Hydrazones
Executive Summary
Hydrazones, characterized by the azomethine group (R¹R²C=NNR³R⁴), represent a versatile and highly privileged structural motif in modern medicinal chemistry.[1][2] Their synthetic tractability, coupled with a wide spectrum of pharmacological activities—including antimicrobial, anti-inflammatory, and anticancer properties—makes them a focal point for drug discovery and development.[2][3][4][5] This guide provides a comprehensive technical overview of the critical physicochemical properties that govern the behavior of novel hydrazone derivatives. We delve into the causality behind experimental choices for structural elucidation, stability, solubility, and lipophilicity assessment. Detailed, field-proven protocols are provided to empower researchers and drug development professionals to rigorously characterize these promising therapeutic agents.
The Hydrazone Scaffold: A Nexus of Chemical and Biological Potential
The core of the hydrazone structure is the C=N double bond conjugated with a lone pair of electrons on the adjacent nitrogen atom.[4][6] This arrangement is not merely a linker but a dynamic functional group that dictates the molecule's three-dimensional geometry, electronic properties, and, consequently, its biological interactions. The imine carbon can exhibit both electrophilic and nucleophilic character, while the nitrogen atoms are nucleophilic, making the scaffold a reactive hub for both synthetic modification and biological engagement.[2] The ability to readily synthesize hydrazones through the condensation of hydrazides with various aldehydes or ketones allows for systematic structural modifications, enabling the fine-tuning of their physicochemical and pharmacological profiles.[3][7]
Foundational Analysis: Structural Elucidation and Confirmation
Spectroscopic Characterization
Spectroscopy provides the initial and most rapid insights into the molecular architecture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework.[7][8][9]
-
Expert Insight: The chemical shift of the imine proton (-N=CH-) in ¹H NMR is highly diagnostic. Its presence and integration confirm the formation of the hydrazone. Similarly, the resonance of the imine carbon (>C=N) in ¹³C NMR, typically in the 140-160 ppm range, is a key indicator.[7] The solvent choice can significantly impact the observed chemical shifts, especially for protons involved in hydrogen bonding, like the -NH proton.[10]
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
-
Expert Insight: The disappearance of the C=O stretch from the parent aldehyde/ketone and the N-H stretch from the parent hydrazine, coupled with the appearance of a strong C=N stretching vibration (typically 1575–1620 cm⁻¹), provides compelling evidence of hydrazone formation.[7][8] The N-H stretching band (around 3200 cm⁻¹) is also a characteristic feature.[8]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique reveals information about the electronic transitions within the molecule.
-
Expert Insight: Hydrazones possess conjugated systems, resulting in characteristic absorption bands.[8] The position and intensity of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity and the electronic nature of substituents, providing clues about the intramolecular charge transfer properties of the molecule.[11]
-
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[9] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.
Single-Crystal X-ray Diffraction
While spectroscopic methods provide a 2D map, single-crystal X-ray diffraction offers the definitive, unambiguous 3D structure of the molecule in the solid state.[12][13]
-
Expert Insight: This technique is the gold standard. It provides precise bond lengths, bond angles, and torsional angles, confirming the E/Z isomeric configuration around the C=N bond and revealing intermolecular interactions like hydrogen bonding that dictate crystal packing.[13] Obtaining diffraction-quality crystals is often the rate-limiting step, but the structural detail it provides is unparalleled.
Table 1: Summary of Key Analytical Techniques for Hydrazone Characterization
| Technique | Information Provided | Causality/Reason for Use |
| ¹H & ¹³C NMR | Carbon-hydrogen framework, chemical environment of nuclei.[8][9] | Confirms covalent structure and purity. |
| FT-IR | Presence/absence of key functional groups (C=N, N-H, C=O).[7] | Verifies the condensation reaction and formation of the imine bond. |
| Mass Spec (MS) | Molecular weight and fragmentation patterns.[9] | Confirms molecular formula and provides structural clues. |
| UV-Vis | Electronic transitions, conjugation extent.[8] | Assesses electronic properties and potential for charge transfer. |
| X-ray Diffraction | Absolute 3D molecular structure, stereochemistry, packing.[12][13] | Provides definitive, unambiguous structural proof. |
Core Physicochemical Properties for Drug Development
Beyond structural confirmation, several physicochemical parameters are critical determinants of a hydrazone's potential as a drug candidate.
Chemical Stability
The stability of a drug molecule under various conditions dictates its shelf-life and in-vivo fate. For hydrazones, the primary point of vulnerability is the imine bond, which is susceptible to hydrolysis.
-
pH-Dependent Hydrolysis: The hydrazone linkage can be cleaved by hydrolysis, reverting the molecule to its constituent hydrazine and carbonyl compounds.[14] The rate of this hydrolysis is often highly pH-dependent.
-
Expert Insight: This characteristic is a double-edged sword. While instability is generally undesirable, pH-dependent liability is the cornerstone of designing hydrazone-based prodrugs.[] These prodrugs can remain stable in the neutral pH of the bloodstream (pH ~7.4) but undergo cleavage in the acidic microenvironments of tumors or intracellular compartments like lysosomes, releasing the active drug payload precisely where it is needed.[][16] Stability studies across a range of pH values (e.g., pH 2.0, 7.4, 9.0) are therefore essential to predict both shelf-life and potential for targeted drug release.[14][17]
-
Solubility
Aqueous solubility is a prerequisite for absorption and distribution. Many organic compounds, including hydrazones, are poorly soluble in water.
-
Expert Insight: Solubility is governed by the balance between the energy required to break the crystal lattice and the energy released upon solvation. Introducing polar functional groups (e.g., hydroxyl, carboxyl) or ionizable centers can enhance aqueous solubility.[18] The measured solubility (e.g., in µg/mL) in physiologically relevant buffers (like Phosphate-Buffered Saline, PBS) is a critical parameter for preclinical development.
Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in its ability to cross biological membranes, including the gut wall and the blood-brain barrier. It is a major component of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Expert Insight: Lipophilicity is typically expressed as the partition coefficient, logP. A common and reliable method for its experimental determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).[19] In this technique, a molecule's retention time on a nonpolar stationary phase is correlated with its lipophilicity.[19][20] By running a series of standards with known logP values, a calibration curve can be generated to determine the logP of the novel hydrazones. An optimal logP value (often between 1 and 3) is sought for oral drug candidates to balance solubility and membrane permeability.
Experimental Protocols
The following protocols are designed as self-validating workflows for the characterization of novel hydrazones.
Protocol 1: General Synthesis of a Novel Hydrazone
This protocol describes a standard condensation reaction.
-
Reactant Preparation: Dissolve the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., 20 mL of ethanol).
-
Hydrazide Addition: To this solution, add the corresponding hydrazide (1.0 mmol).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl oxygen, thereby activating the carbonyl carbon toward nucleophilic attack by the hydrazine.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain a pure compound.[7]
-
Drying: Dry the purified product in a vacuum oven.
Protocol 2: Workflow for Physicochemical Characterization
This diagram illustrates the logical flow from synthesis to full characterization.
Caption: Workflow for Synthesis and Physicochemical Characterization.
Protocol 3: Determination of pH-Dependent Hydrolytic Stability
This protocol uses HPLC to quantify the degradation of the hydrazone over time.
-
Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., 2.0 HCl/KCl, 7.4 PBS, 9.0 borate).
-
Stock Solution: Prepare a concentrated stock solution of the test hydrazone in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Incubation Samples: Dilute the stock solution into each buffer to a final concentration of ~10 µg/mL. Ensure the final percentage of organic solvent is low (<1%) to avoid affecting the stability.
-
Time Points: Incubate the samples at a controlled temperature (e.g., 37°C). At designated time points (t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
HPLC Analysis: Immediately analyze each aliquot by a validated stability-indicating RP-HPLC method. The method must be able to separate the parent hydrazone from its hydrolysis products.
-
Data Analysis: Quantify the peak area of the parent hydrazone at each time point. Plot the percentage of hydrazone remaining versus time for each pH condition. Calculate the half-life (t₁/₂) at each pH to determine the stability profile.[14]
Bridging Properties to Function: Implications for Drug Design
Understanding these physicochemical characteristics is not an academic exercise; it directly informs rational drug design.
Caption: Influence of Physicochemical Properties on Drug Development.
-
Structure-Activity Relationships (SAR): By correlating changes in 3D structure (elucidated by X-ray/NMR) with biological activity, medicinal chemists can build robust SAR models to guide the synthesis of more potent analogues.[21]
-
Prodrug Strategy: As discussed, pH-dependent stability is the key to designing hydrazones that release an active pharmacological agent in specific physiological environments, potentially reducing systemic toxicity and increasing efficacy.[][22]
-
Bioisosteric Replacement: Sometimes the hydrazone linker itself may impart undesirable properties (e.g., poor stability, potential toxicity). In these cases, it can be replaced by a stable bioisostere, such as an amide or ester, to improve the overall drug-like properties while attempting to maintain the binding mode.[23][24]
The Role of Computational Chemistry
In modern drug discovery, experimental work is increasingly complemented by computational methods.
-
Density Functional Theory (DFT): DFT calculations can predict molecular geometries, vibrational frequencies (for comparison with IR spectra), and electronic properties like HOMO-LUMO energy gaps, which relate to the molecule's reactivity and electronic spectra.[10][11][25][26]
-
Quantitative Structure-Property Relationship (QSPR): These models use calculated molecular descriptors to predict physicochemical properties like solubility and lipophilicity, helping to prioritize which compounds to synthesize and test.[27]
Conclusion
Novel hydrazones continue to be a rich source of potential therapeutic agents. However, their successful translation from promising hits to clinical candidates is critically dependent on a thorough and rigorous evaluation of their core physicochemical characteristics. A holistic approach that combines multi-technique structural elucidation, careful assessment of stability and solubility, and a clear understanding of lipophilicity provides the necessary foundation for advancing these compounds through the drug development pipeline. The interplay between these properties ultimately dictates the ADME profile, efficacy, and safety of the final drug candidate.
References
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PMC.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- Prodrug Activation Str
- The chromatographic determination of the lipophilicity of newly synthesized aromatic-heterocyclic carbohydrazone derivatives with potential antibacterial and antituberculosis activities. Taylor & Francis Online.
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. PubMed.
- Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI.
- Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity. PubMed.
- Physicochemical properties of novel hydrazone deriv
- Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
- Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry.
- New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening. PubMed.
- Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PMC.
- Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores.
- The physicochemical properties of hydrazone derivatives (3a-u).
- Hydrazones and their metal complexes: A short review on their biological potential.
- Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry.
- REVIEW OF BIOLOGICAL ACTIVITIES OF HYDRAZONES.
- pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs. PMC.
- Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes.
- Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. PubMed.
- Therapeutic Potential of Hydrazones as Anti-Inflamm
- Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling. Taylor & Francis Online.
- Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflamm
- HPLC study on stability of pyridoxal isonicotinoyl hydrazone. PubMed.
- Crystal and molecular structure investigations of 9-fluorenone hydrazone by X-ray, DFT, ESI+-MS, FT-IR, UV-Vis and NMR methods.
- Physical characteristics of synthesized hydrazones.
- PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE.
- Computational investigation of hydrazone derivatives as potential COVID-19 receptor inhibitors: DFT analysis, molecular docking, dynamics simulations, topological indices and ADMET profiling.
- Synthesis, XRD, spectral (IR, UV–Vis, NMR) characterization and quantum chemical exploration of benzoimidazole‐based hydrazones: A synergistic experimental‐computational analysis.
- An intramolecular coupling approach to alkyl bioisosteres for the synthesis of multi-substituted bicycloalkyl boron
- Prediction of the lipophilicity of eight new p-toluenesulfonyl- hydrazinothiazole and hydrazine-bis-thiazole derivatives: A comparison between RP-HPTLC and RP-HPLC.
- A review exploring biological activities of hydrazones. PMC.
- Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing.
- Synthesis of test compounds with hydrazone bioisosteres.
- Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calcul
- Oximes and Hydrazones in Bioconjugation: Mechanism and C
- Synthesis, characterization, computational and biological activity of novel hydrazone complexes.
- Amide Bond Bioisosteres: Str
- Stability study of hydrazones.
- Technical Support Center: Optimization of Hydrazone Bond Stability for In-Vivo Studies. Benchchem.
- Rational drug design in photopharmacology. University of Groningen.
- Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Deriv
- Synthesis, Biological Evaluation and Theoretical Studies of Hydrazone Deriv
- Draft regional guidelines on stability testing of active substances and pharmaceutical products.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 7. Synthesis and Characterization of a Series of Chromone–Hydrazones [mdpi.com]
- 8. Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. HPLC study on stability of pyridoxal isonicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. New hydrazide-hydrazones of isonicotinic acid: synthesis, lipophilicity and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and characterization of novel hydrazide-hydrazones and the study of their structure-antituberculosis activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pH Dependent general base catalyzed activation rather than isocyanate liberation may explain the superior anticancer efficacy of laromustine compared to related 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Efficiency Synthesis of Hydrazide-Hydrazone Derivatives
Introduction: The Pharmacophore of Interest
Hydrazide-hydrazone derivatives (
This guide provides a definitive technical workflow for synthesizing these derivatives. Unlike generic textbook procedures, this protocol focuses on process reliability , mechanistic control , and green chemistry optimization , ensuring high yields and purity for biological screening.
Mechanistic Foundation: The "Why" Behind the Protocol
The formation of a hydrazone is a classic nucleophilic addition-elimination reaction (Schiff base formation). Understanding the mechanism is critical for troubleshooting low yields.
-
Nucleophilic Attack: The terminal nitrogen of the hydrazide (
) attacks the electrophilic carbonyl carbon of the aldehyde/ketone. -
Acid Catalysis: The reaction is pH-dependent.[3][4]
-
Too acidic: The hydrazine nitrogen becomes protonated (
), destroying its nucleophilicity. -
Too basic: The carbonyl oxygen is not sufficiently activated (protonated) to accept the attack.
-
Optimal pH: Mildly acidic conditions (pH 4–5) using Glacial Acetic Acid are ideal to activate the carbonyl without deactivating the nucleophile [3].
-
Visualization: Reaction Mechanism[6][7]
Figure 1: Acid-catalyzed mechanism of hydrazone formation. The rate-determining step is often the initial nucleophilic attack or the dehydration, depending on pH.[3]
Experimental Protocols
Protocol A: Conventional Reflux (The "Gold Standard")
Best for: Large-scale synthesis, thermally stable substrates, and labs without microwave reactors.
Reagents:
-
Carboxylic Acid Hydrazide (1.0 equiv)
-
Aromatic Aldehyde/Ketone (1.0–1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)
-
Catalyst: Glacial Acetic Acid (3–5 drops)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask, dissolve 2.0 mmol of the acid hydrazide in 10–15 mL of absolute ethanol. Slight heating may be required.
-
Addition: Add 2.0–2.2 mmol of the corresponding aldehyde dropwise.
-
Note: Using a slight excess of aldehyde drives the equilibrium forward (Le Chatelier’s principle).
-
-
Catalysis: Add 3–5 drops of glacial acetic acid.
-
Reflux: Attach a reflux condenser and heat the mixture at boiling point (78°C for EtOH) for 3–6 hours .
-
Monitoring: Check progress via Thin Layer Chromatography (TLC) every hour. (Mobile phase: Hexane:Ethyl Acetate 7:3 or 6:4). Look for the disappearance of the hydrazide spot (lower R_f due to polarity).
-
-
Isolation: Cool the mixture to room temperature. If precipitation does not occur, pour the mixture onto crushed ice (approx. 50g) with stirring.
-
Purification: Filter the solid precipitate under vacuum. Wash with cold water (to remove acid) and cold ethanol (to remove unreacted aldehyde).
-
Recrystallization: Recrystallize from hot ethanol or ethanol/DMF mixture to ensure high purity.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: High-throughput library generation, sensitive substrates, and maximizing yield.
Advantages:
-
Reaction time reduced from hours to minutes (typically 2–10 min).
-
Higher yields (often >90%) due to uniform heating and solvent superheating effects [4].
Methodology:
-
Preparation: Mix 1.0 mmol of hydrazide and 1.0 mmol of aldehyde in a microwave-safe vial with 2–3 mL of ethanol. Add 1 drop of glacial acetic acid.
-
Irradiation: Place in a microwave synthesis reactor (e.g., Monowave or CEM).
-
Settings: 140–150°C (or 300W power), hold time: 3–7 minutes .
-
-
Work-up: Cool the vial rapidly with compressed air. The product usually precipitates immediately. Filter and wash as in Protocol A.
Comparative Workflow Visualization
Figure 2: Comparison of Conventional Reflux vs. Microwave-Assisted workflows.
Characterization & Validation Strategy
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The formation of the hydrazone linkage results in distinct spectral shifts.
Key Spectral Markers (Self-Validation Checklist)
| Technique | Signal of Interest | Expected Value | Mechanistic Proof |
| FT-IR | C=O Stretch (Amide I) | 1650–1670 cm⁻¹ | Retention of amide carbonyl. |
| FT-IR | C=N Stretch | 1590–1620 cm⁻¹ | Critical: Confirms Schiff base formation. |
| FT-IR | NH Stretch | 3200–3400 cm⁻¹ | Single band (hydrazone) vs. Doublet (hydrazide -NH₂).[5] |
| ¹H NMR | Azomethine (-N=CH-) | δ 8.0–9.0 ppm (s) | Definitive proof of condensation. |
| ¹H NMR | Amide -NH | δ 10.0–12.0 ppm (s) | D₂O exchangeable; confirms hydrazide moiety intact. |
| ¹³C NMR | Azomethine Carbon | δ 140–150 ppm | Distinct from starting carbonyl (usually >190 ppm for aldehydes). |
Table 1: Spectroscopic data required to confirm hydrazide-hydrazone structure [5, 6].
Troubleshooting & Optimization
Issue 1: No Precipitate Formed
-
Cause: Product is too soluble in ethanol or reaction is incomplete.
-
Solution: Evaporate 50% of the solvent using a rotary evaporator, then pour onto ice. Alternatively, neutralize the acetic acid with a dilute NaHCO₃ solution to decrease solubility.
Issue 2: Low Yield / Incomplete Reaction
-
Cause: Equilibrium favors reactants (hydrolysis).
-
Solution: Use a Dean-Stark trap (if using toluene/benzene) or molecular sieves to remove water physically, driving the equilibrium to the right.
Issue 3: Impure Product (Multiple Spots on TLC)
-
Cause: Geometric isomerism (
isomers). -
Insight: Hydrazones can exist as
(anti) and (syn) isomers around the C=N bond. The isomer is generally thermodynamically more stable. -
Solution: Recrystallization usually isolates the stable
-isomer. Do not mistake isomers for impurities unless they persist after purification.
References
-
Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[6] Medicinal Chemistry Research, 26, 287–301. Link
-
Narayana, B., et al. (2024).[7][8] Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities. ACS Omega, 9(18), 20000–20015. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Kumbhare, R. M., et al. (2022). Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus.[9][10] Journal of Applied Pharmaceutical Research, 10(1), 29-37. Link
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Hydrazide Derivatives in Medicinal Chemistry. BenchChem.[11] Link
-
Al-Wahaibi, L.H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide. Molecules, 27(19), 6523. Link
Sources
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 10. Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus - Neliti [neliti.com]
- 11. benchchem.com [benchchem.com]
Application Note: LC-MS/MS Structural Elucidation and Metabolic Profiling of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Executive Summary
This application note details the protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide (referred to herein as IND-PH ). This compound features a pharmacologically active scaffold combining an indane ring (lipophilic core) with an aryloxy-propanohydrazide tail (polar, reactive warhead).
Hydrazide-containing compounds often exhibit complex metabolic profiles, including rapid hydrolysis, N-acetylation, and hydrazone formation. This guide provides a robust workflow for differentiating chemical degradation from enzymatic metabolism, optimizing chromatographic separation of polar metabolites, and utilizing High-Resolution Mass Spectrometry (HRMS) for structural elucidation.
Chemical Context & Metabolic Predictions
Before initiating wet-lab experiments, a predictive understanding of the molecule's liability is required to set mass spectrometry triggers.
Structural Analysis[1]
-
Linker: Ether (O-linkage).
-
Tail: Propanohydrazide (Hydrazine derivative).
Predicted Biotransformation Pathways
Based on established metabolic pathways for hydrazides (e.g., Isoniazid) and indane derivatives, the following metabolites are anticipated:
-
Hydrolysis (Major): Cleavage of the hydrazine moiety to yield 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid .
-
N-Acetylation: Conjugation via N-acetyltransferase (NAT) enzymes.
-
O-Dealkylation: CYP450-mediated cleavage yielding 5-indanol .
-
Hydroxylation: Oxidation of the alicyclic indane ring (benzylic positions C1/C3) or the aromatic ring.
-
Conjugation: Glucuronidation (UGT) of the resulting phenols or carboxylic acids.
Experimental Protocol
Materials & Reagents
-
Test Compound: IND-PH (>98% purity).
-
Biological Matrix: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6P dehydrogenase, NADP+).
-
Quenching Agent: Acetonitrile (ACN) containing 0.1% Formic Acid + Internal Standard (e.g., Tolbutamide).
In Vitro Incubation Workflow
Note: Hydrazides can be chemically unstable. A "No-Cofactor" control is critical.
-
Stock Prep: Dissolve IND-PH in DMSO to 10 mM. Dilute to 100 µM in Phosphate Buffer (pH 7.4).
-
Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1 µM final). Equilibrate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control A: Buffer only (Chemical Stability).
-
Control B: Microsomes without NADPH (Non-CYP metabolism/background).
-
-
Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min.
-
Quenching: Add 150 µL ice-cold Quenching Agent. Vortex 1 min.
-
Clarification: Centrifuge at 4,000 x g for 15 min at 4°C. Inject supernatant.
LC-MS/MS Conditions
To capture both the polar hydrazide and lipophilic indane metabolites, a gradient optimized for retention is necessary.
| Parameter | Setting | Rationale |
| System | UHPLC coupled to Q-TOF or Orbitrap | HRMS required for formula confirmation (<5 ppm error). |
| Column | C18 Reverse Phase (e.g., HSS T3, 2.1 x 100mm, 1.8 µm) | T3 bonding retains polar hydrazides better than standard C18. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures protonation of the hydrazide (basic N). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |
| Flow Rate | 0.4 mL/min | Optimal for ESI efficiency. |
| Gradient | 0-1 min: 5% B (Isocratic hold)1-10 min: 5-95% B10-12 min: 95% B | Initial hold traps polar hydrolytic metabolites. |
| Ionization | ESI Positive (+) and Negative (-) | Pos: Detects Parent, Acetyl-metabolite.Neg: Detects Acid metabolite (Hydrolysis product). |
| Source Temp | 350°C | Ensure desolvation of aqueous mobile phase. |
Workflow Visualization
The following diagram illustrates the decision logic and workflow for identifying the metabolites of IND-PH.
Figure 1: Analytical workflow for the metabolic profiling of IND-PH, from incubation to structural assignment.
Data Analysis & Structural Elucidation Strategy
Mass Defect Filtering (MDF)
Hydrazide metabolites often retain the indane core. Use MDF centered on the parent drug mass to filter out matrix background.
-
Parent Formula: C12H16N2O2 (Approx MW: 220.12)
-
Filter Window: +/- 50 mDa around the mass defect of the parent.
Diagnostic Fragment Ions
In MS/MS (HCD or CID), look for these signature ions to localize metabolic changes:
-
m/z 133.06 (Indanylium ion): Indicates the indane ring is intact. If this shifts to m/z 149.06, hydroxylation occurred on the indane ring.
-
m/z 117.07 (Indene fragment): Common loss of water/ether chain.
-
Neutral Loss of 32 Da (N2H4): Characteristic of the hydrazide group. If this loss is absent, the hydrazide tail has been modified (e.g., hydrolyzed to acid).
Proposed Metabolic Map
Figure 2: Proposed metabolic pathway map for IND-PH. M1 (Acid) is expected to be the major circulating metabolite.
Scientific Validation & Troubleshooting
Distinguishing Chemical vs. Enzymatic Hydrolysis
Hydrazides are liable to chemical hydrolysis in aqueous buffers.
-
Validation Step: Compare the peak area of M1 (Acid) in the Buffer Control (No Microsomes) vs. the Active Incubation.
-
Result Interpretation: If M1 appears in the buffer control at >20% of the active sample, the compound is chemically unstable. Adjust incubation time to be shorter (e.g., 20 min) or lower pH slightly if physiological relevance permits.
In-Source Fragmentation
Hydrazides often lose hydrazine (N2H4) or ammonia (NH3) in the ESI source, mimicking metabolic loss.
-
Solution: Chromatographic separation is mandatory. The hydrolyzed metabolite (Acid) will elute earlier (in Reverse Phase) or have a distinct retention time compared to the Parent. Do not rely solely on MS1 data; ensure RT separation.
Hydrazone Formation Artifacts
If acetone or keto-acids are present in the solvent or buffer, IND-PH may form hydrazones (e.g., Acetone-hydrazone, +40 Da).
-
Precaution: Use fresh, high-purity solvents. Avoid acetone in glassware cleaning steps prior to this assay.
References
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Department of Health and Human Services. [Link]
-
Kalgutkar, A. S., et al. (2005). Functionalized hydrazine derivatives as novel inhibitors of cyclooxygenase-2. Journal of Medicinal Chemistry.[4] (Provides context on hydrazide stability and metabolism). [Link]
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. (Standard protocol for microsomal incubation). [Link]
-
Ma, S., & Subramanian, R. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry. (Guide for trapping reactive intermediates). [Link]
Sources
Using 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide as a chemical intermediate
Executive Summary
2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide (herein referred to as Indanyl-Hydrazide ) is a high-value chemical intermediate used primarily in the synthesis of bioactive heterocyclic libraries.[1] It combines the lipophilic, conformationally restricted indane scaffold (a bioisostere of indole) with a reactive acyl hydrazide linker.
This application note details the validated protocols for synthesizing this intermediate and utilizing it as a "linchpin" to generate 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—motifs critical in the development of antimicrobial, anti-inflammatory, and melatonin receptor agonist candidates.
Chemical Profile & Specifications
| Property | Specification |
| IUPAC Name | 2-[(2,3-dihydro-1H-inden-5-yl)oxy]propanehydrazide |
| Molecular Formula | C₁₂H₁₆N₂O₂ |
| Molecular Weight | 220.27 g/mol |
| Core Scaffold | 5-Indanol (Indane) |
| Reactive Moiety | Acyl Hydrazide (-CONHNH₂) |
| Solubility | Soluble in DMSO, DMF, MeOH (hot); Insoluble in Water |
| Storage | 2–8°C, Hygroscopic (Store under Desiccant) |
Part 1: Synthesis of the Core Intermediate
Objective: Synthesize Indanyl-Hydrazide from 5-indanol via a two-step Williamson ether synthesis and hydrazinolysis.
Reaction Workflow (Diagram)
Figure 1: Two-step synthesis pathway from 5-indanol to the target hydrazide intermediate.[1][2]
Detailed Protocol
Step A: Etherification (Ester Formation)
-
Reagents: 5-Indanol (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Anhydrous K₂CO₃ (2.0 eq).
-
Solvent: Dry Acetone (10 mL/g of substrate).
-
Procedure:
-
Dissolve 5-indanol in dry acetone in a round-bottom flask.
-
Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to facilitate deprotonation.
-
Add ethyl 2-bromopropionate dropwise.
-
Reflux the mixture for 8–10 hours (Monitor by TLC; Mobile Phase: Hexane:EtOAc 8:2).
-
Filter the inorganic salts while hot. Evaporate the solvent under reduced pressure.
-
Purification: The resulting oil (ester) is typically sufficiently pure. If necessary, purify via silica gel column chromatography.[3]
-
Step B: Hydrazinolysis (Hydrazide Formation)
-
Reagents: Indanyl-Ester (from Step A, 1.0 eq), Hydrazine Hydrate (99%, 5.0 eq).
-
Solvent: Absolute Ethanol.
-
Procedure:
-
Dissolve the ester in absolute ethanol (5 mL/mmol).
-
Add hydrazine hydrate dropwise with stirring.
-
Reflux the reaction mixture for 6–8 hours.
-
Work-up: Cool the mixture to room temperature. The hydrazide often precipitates as a solid.
-
Pour the mixture onto crushed ice/water if precipitation does not occur spontaneously.
-
Filter the solid, wash with cold water (3x) and cold ethanol (1x).
-
Recrystallization: Recrystallize from ethanol to obtain white/off-white crystals.
-
Validation Criteria:
-
IR Spectrum: Appearance of doublet -NH₂ peaks (3300–3200 cm⁻¹) and amide Carbonyl (1660 cm⁻¹). Disappearance of Ester C=O (1735 cm⁻¹).
-
¹H NMR (DMSO-d₆): Singlet/broad signal at ~9.0 ppm (-CONH-) and ~4.2 ppm (-NH₂).
Part 2: Downstream Application Protocols
The Indanyl-Hydrazide is a versatile precursor. Below are three validated protocols for converting it into bioactive heterocycles.
Diversity Generation Workflow (Diagram)
Figure 2: Divergent synthesis pathways to access key pharmacophores from the hydrazide intermediate.[2]
Protocol A: Synthesis of 1,3,4-Oxadiazole Derivatives
Target Utility: Antimicrobial and Antifungal screening.[4][5]
Mechanism: Cyclocondensation with Carbon Disulfide (CS₂) creates a thione/thiol tautomeric oxadiazole ring.
-
Reagents: Indanyl-Hydrazide (0.01 mol), CS₂ (0.015 mol), KOH (0.01 mol).
-
Solvent: Ethanol (95%) + Water (minimal amount to dissolve KOH).
-
Procedure:
-
Dissolve KOH in water/ethanol mixture. Add the Indanyl-Hydrazide.
-
Add CS₂ slowly (Caution: Flammable/Toxic).
-
Reflux for 10–12 hours until evolution of H₂S ceases (lead acetate paper test).
-
Concentrate the solvent and acidify with dilute HCl (pH 2–3).
-
Filter the precipitate, wash with water, and recrystallize from ethanol.
-
Protocol B: Synthesis of 1,2,4-Triazole Derivatives
Target Utility: Anti-inflammatory (COX-2 inhibition) and Analgesic screening.
Mechanism: Formation of a thiosemicarbazide intermediate followed by base-catalyzed cyclization.
-
Reagents: Indanyl-Hydrazide (0.01 mol), Phenyl Isothiocyanate (0.01 mol), NaOH (2N).
-
Procedure:
-
Step 1: Reflux Hydrazide and Phenyl Isothiocyanate in ethanol for 4 hours. Cool to obtain the thiosemicarbazide solid.
-
Step 2: Suspend the thiosemicarbazide in 2N NaOH solution.
-
Reflux for 4 hours.[3]
-
Cool and acidify with dilute HCl.
-
Filter the resulting 1,2,4-triazole-3-thiol derivative.
-
Scientific Rationale & Troubleshooting
Why this Scaffold?
-
Indane Lipophilicity: The 2,3-dihydro-1H-indene ring provides a compact, hydrophobic core that enhances membrane permeability compared to simple phenyl rings. It mimics the steric bulk of the indole ring found in melatonin and serotonin but lacks the reactive NH, improving metabolic stability.
-
Linker Flexibility: The propanohydrazide chain (C3 linker) introduces specific flexibility, allowing the terminal heterocycle to orient correctly in enzyme binding pockets (e.g., PPARγ or COX-2 active sites).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step A | Incomplete deprotonation of Indanol. | Ensure K₂CO₃ is anhydrous and finely ground. Increase reflux time. |
| Sticky Solid in Step B | Residual hydrazine or incomplete reaction. | Wash thoroughly with cold water to remove hydrazine salts. Recrystallize from EtOH. |
| No Cyclization (Protocol A) | Loss of CS₂ due to volatility. | Use a highly efficient reflux condenser. Add CS₂ in slight excess. |
References
-
Ghoneim, A. A., & Mohamed, S. A. (2013).[1] Synthesis and Antimicrobial activity of Some 1,3,4-Oxadiazoles-2-thione and 1,2,4-Triazoles Derivatives. Oriental Journal of Chemistry, 29(2), 525-531.[1]
-
Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents.[6] Bioorganic & Medicinal Chemistry Letters, 19(20), 5927-5930.
-
Popiołek, Ł. (2017).[1] Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature 2010–2016. Medicinal Chemistry Research, 26, 287–301.
-
Biosynth. (2025).[1] 5-Indanol Product Page & Properties.
-
ChemicalBook. (2025).[1] 5-Indanol Chemical Properties and Uses.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.utar.edu.my [eprints.utar.edu.my]
- 5. Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Definitive Characterization of Hydrazides
Abstract
The hydrazide functional group is a critical component in a wide array of pharmaceuticals, agrochemicals, and industrial compounds. Its unique chemical properties, while beneficial for biological activity, present distinct analytical challenges. This application note provides a comprehensive guide to leveraging High-Resolution Mass Spectrometry (HRMS), coupled with liquid chromatography (LC), for the robust characterization, identification, and quantification of hydrazide-containing molecules. We delve into the core principles, offer field-proven protocols, and explain the causality behind experimental choices to ensure accurate and reliable results.
Introduction: The Significance of Hydrazide Characterization
Hydrazides (R-C(=O)NHNH₂) and their derivatives are foundational structures in medicinal chemistry. A prominent example is Isoniazid, a frontline antitubercular drug[1]. The reactivity of the hydrazide moiety is key to its mechanism of action but also makes it susceptible to metabolic transformation and potential degradation, leading to impurities that can affect drug safety and efficacy. Therefore, the ability to unambiguously identify and quantify hydrazides, their related substances, and metabolites is paramount in drug development and quality control.
High-Resolution Mass Spectrometry (HRMS), particularly when interfaced with liquid chromatography (LC-HRMS), has emerged as the gold standard for this task. Unlike nominal mass instruments, HRMS platforms (e.g., Orbitrap™, Q-TOF) provide exceptional mass accuracy (<5 ppm) and resolving power (>60,000 FWHM). This capability allows for the determination of elemental compositions from measured mass-to-charge ratios (m/z), providing a high degree of confidence in compound identification and enabling the differentiation of near-isobaric species.[2]
This guide will explore the practical application of LC-HRMS for hydrazide analysis, from sample preparation to data interpretation, empowering researchers to develop robust and trustworthy analytical methods.
The Analytical Rationale: Why HRMS is Essential
The decision to use HRMS for hydrazide analysis is driven by the need for specificity and confidence.
-
Mass Accuracy & Elemental Composition: A low-resolution instrument might identify a precursor ion at m/z 138. However, HRMS can measure this ion as, for example, 138.0764. This high accuracy allows software to calculate the most probable elemental formula (in this case, C₆H₈N₃O⁺ for protonated Isoniazid), drastically narrowing the list of potential candidates and often eliminating ambiguity entirely.
-
Resolving Power: In complex matrices like plasma or during forced degradation studies, hydrazide-related impurities may have the same nominal mass as matrix components or other metabolites. High resolving power allows the instrument to distinguish between these closely spaced signals, ensuring accurate quantification and identification.
-
Tandem MS (MS/MS) for Structural Elucidation: HRMS instruments provide high-quality fragmentation data (MS/MS). By precisely measuring the masses of fragment ions, one can piece together the molecular structure, confirm the identity of a known compound, or elucidate the structure of an unknown metabolite or impurity. The fragmentation patterns of hydrazides are influenced by the N-N single bond and the adjacent carbonyl group, leading to characteristic neutral losses and product ions.[3][4]
Experimental Workflow and Methodology
A successful hydrazide characterization experiment follows a logical progression from sample preparation to data analysis. The causality behind each step is critical for achieving reproducible and reliable outcomes.
Sources
Troubleshooting & Optimization
Troubleshooting NMR peak assignments for complex hydrazones
Ticket ID: HYD-NMR-992 Subject: Troubleshooting Peak Doubling, Broadening, and Assignment Anomalies in N-Acylhydrazones Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Overview: The Hydrazone Conundrum
Welcome to the advanced troubleshooting hub. You are likely here because your clean HPLC trace of a hydrazone or acylhydrazone (
Do not panic. This is rarely a purity issue. Hydrazones are dynamic systems exhibiting geometric isomerism (
Phase 1: Diagnosing "Ghost" Peaks (Isomerism vs. Rotamers)
The Symptom: Your spectrum shows two sets of signals (e.g., two methyl singlets, two carbonyls) with unequal integration (e.g., 3:1 or 10:1).
The Cause: Complex acylhydrazones possess two axes of rotation that lead to observable isomers on the NMR timescale:
-
Imine Bond (
): Creates (anti) and (syn) geometric isomers.[1][2] -
Amide Bond (
): Creates syn/anti rotamers due to restricted rotation (partial double bond character).
Troubleshooting Protocol:
-
Run the Solvent Test:
-
Action: If your sample is in
, switch to . -
Reasoning:
often promotes aggregation and does not stabilize specific conformers. is a hydrogen-bond acceptor that can stabilize the open extended forms or specific H-bonded geometries, often simplifying the spectrum.
-
-
The Variable Temperature (VT) Stress Test:
-
Action: Heat the sample in
to (353 K) in increments. -
Observation A (Coalescence): If the two sets of peaks broaden and merge into a single average set, you are observing Rotamers (amide bond rotation). The barrier is thermal.
-
Observation B (Sharpening/No Change): If the peaks remain distinct or sharpen without merging, you are likely observing
Geometric Isomers . The bond has a high barrier to rotation ( kcal/mol) and will not coalesce at standard VT limits.
-
Data Interpretation Table:
| Feature | Rotamers (Amide Bond) | Geometric Isomers (Imine Bond) |
| Timescale | Intermediate exchange | Slow exchange |
| VT Behavior | Coalesce at high T ( | Distinct up to decomposition |
| Cause | ||
| Typical Ratio | Solvent dependent (often visible) |
Phase 2: Stereochemical Assignment ( vs. )
The Symptom: You have confirmed distinct isomers. Now you must assign the
The Mechanism:
The
The Protocol (NOE Logic): Do not rely solely on chemical shifts. You must establish spatial proximity using 1D-NOESY or 2D-NOESY/ROESY.
Critical NOE Correlations:
-
-Isomer: Strong NOE between the Amide NH and the Imine Proton (
). (Note: This depends on the amide conformation, but is the classic "linear" correlation). - -Isomer: Strong NOE between the Amide NH and the substituents on the aldehyde/ketone ring (e.g., ortho-protons of a phenyl ring).
Visual Logic Map:
Caption: Decision logic for assigning E/Z stereochemistry based on Nuclear Overhauser Effect (NOE) correlations.
Phase 3: The Nitrogen Backbone ( Analysis)
The Symptom: Carbon and Proton NMR are ambiguous regarding tautomerism (Hydrazone form
The Solution:
Nitrogen-15 NMR is the definitive tool. You do not need enriched samples; use
Diagnostic Chemical Shifts (Relative to Liquid
| Species | Hybridization | Typical | Coupling ( |
| Hydrazone ( | N/A | ||
| Hydrazone ( | |||
| Azo ( | Both | No direct |
Protocol:
-
Run a
HMBC. -
Look for the amide/amine nitrogen.[3]
-
Validation: If you see a cross-peak correlating the NH proton to a nitrogen at
ppm, and the proton splitting indicates a large coupling constant ( Hz), the Hydrazone tautomer is confirmed. The Azo tautomer lacks this direct NH bond.
Phase 4: The Disappearing Proton (Exchange Broadening)
The Symptom: The NH signal (crucial for NOE) is missing or appears as a broad "hump" in the baseline.
The Cause:
Proton exchange with the solvent or trace water is too fast on the NMR timescale. This is common in acylhydrazones due to the acidity of the NH proton (
Troubleshooting:
-
Dry Your Solvent: Use a fresh ampoule of DMSO-
or store over molecular sieves. Even 1% water content can wipe out an NH signal. -
Lower the Temperature: Cooling the sample to
or slows the exchange rate, often sharpening the NH peak into a visible singlet or doublet. -
The
Shake (Confirmation): If you suspect a hump is your NH, add 1 drop of . If the hump disappears completely, it was your exchangeable proton.
References
-
Popov, L. D., et al. (2021). "Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy." Molecules. Link
-
Syakaev, V. V., et al. (2006).[4] "NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones." Journal of Molecular Structure. Link
-
Gomez-Zavaglia, A., et al. (2023). "New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach." Int. J. Mol. Sci. Link
- Lycka, A. (1983).
-
Claramunt, R. M., et al. (2017). "On NH Chemical Shifts... Hydrazides and Related Compounds." ResearchGate.[5][6][7] Link
Sources
- 1. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Enhancing the stability of 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide for storage
The following technical support guide is designed for researchers handling 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide . This compound combines a lipophilic indane ether tail with a reactive hydrazide headgroup. The structural tension between the stable ether and the labile hydrazide dictates its storage protocols.
Product: 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
Primary Application: Pharmaceutical Intermediate / Chemical Probe
Critical Functional Group: Hydrazide (
Troubleshooting Guide (Q&A)
Q: My sample has developed a yellow tint after two weeks of storage at 4°C. Is it still usable? A: The yellowing indicates early-stage oxidation. Hydrazides are reducing agents and are susceptible to air oxidation, forming diimides or azo-dimers .
-
Diagnosis: If the discoloration is superficial, the bulk material may still be >95% pure.
-
Action: Perform a TLC or LC-MS. If the impurity peak is <2%, recrystallize immediately from ethanol/water.
-
Prevention: The compound must be stored under an inert atmosphere (Argon/Nitrogen). 4°C is insufficient if oxygen is present; move to -20°C for long-term storage.
Q: The compound is not dissolving in Acetone or MEK, and I see a precipitate forming. Why? A: STOP immediately. You are witnessing a chemical reaction, not a solubility issue.
-
Mechanism: Hydrazides react rapidly with ketones (like acetone) to form hydrazones (Schiff bases) via condensation, releasing water.
-
Action: Discard the solution; the compound has been chemically modified.
-
Solvent Advice: Use non-ketone polar solvents such as DMSO, DMF, or Methanol.
Q: I observe a "wet" appearance even after vacuum drying. Is the indane ring hygroscopic? A: The indane ring is lipophilic, but the hydrazide moiety is capable of hydrogen bonding and can be hygroscopic, often forming hydrates.
-
Risk: Retained moisture accelerates hydrolysis of the amide bond, cleaving the molecule into 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid and hydrazine.
-
Action: Dry over
in a vacuum desiccator. Verify water content via Karl Fischer titration if strict stoichiometry is required.
Deep Dive: The Chemistry of Instability
To enhance stability, one must understand the degradation pathways. The molecule faces three primary threats: Oxidative Dimerization , Hydrolytic Cleavage , and Condensation .
Degradation Pathways Diagram
The following diagram illustrates how environmental factors trigger specific degradation products.
Caption: Primary degradation vectors for aryl-oxy-alkano-hydrazides. Red/Yellow/Green nodes indicate environmental triggers.
Recommended Storage Protocol
This protocol is designed to maximize shelf-life (>12 months) by mitigating the pathways identified above.
A. The "Gold Standard" Storage Workflow
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C ( | Arrhenius kinetics: Reducing temp slows hydrolysis and oxidation rates significantly. |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass Vial | The indane ether linkage can be susceptible to UV-induced radical formation (though less than the hydrazide). Amber glass blocks UV. |
| Seal | Parafilm over Screw Cap | Prevents moisture ingress which drives hydrolysis. |
| Physical Form | Hydrochloride Salt (Optional) | Converting the free base to HCl salt ( |
B. Experimental Protocol: Salt Formation for Enhanced Stability
If the free base proves too unstable for your specific application, convert it to the Hydrochloride salt.
-
Dissolution: Dissolve 100 mg of the hydrazide in 2 mL of dry Ethanol.
-
Acidification: Add 1.1 equivalents of 1.25 M HCl in Ethanol dropwise at 0°C.
-
Precipitation: Add 5 mL of cold Diethyl Ether. A white precipitate (the HCl salt) should form.
-
Filtration: Filter under Argon and dry in a vacuum desiccator.
-
Result: The resulting salt is significantly more resistant to oxidation and yellowing.
Solvent Compatibility Matrix
When preparing stock solutions, reference this matrix to avoid immediate degradation.
| Solvent Class | Example | Compatibility | Notes |
| Sulfoxides | DMSO | High | Ideal for stock solutions. Store frozen. |
| Amides | DMF | High | Good solubility, stable. |
| Alcohols | Methanol/Ethanol | Medium | Stable for days. Long-term storage may lead to slow transesterification (rare for hydrazides but possible). |
| Ketones | Acetone/MEK | INCOMPATIBLE | DO NOT USE. Forms hydrazones within minutes. |
| Chlorinated | DCM/Chloroform | Medium | Good solubility, but traces of HCl in old chloroform can catalyze hydrolysis. |
Stability Testing Workflow
If you are unsure of the integrity of an old batch, follow this logic flow to determine usability.
Caption: Decision matrix for validating compound integrity prior to experimental use.
References
- Smith, P. A. S. (1983). "Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds." The Benjamin/Cummings Publishing Company.
-
Hydrazone Formation Kinetics
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526. Link (Establishes the reactivity of hydrazides with carbonyls).
-
-
General Stability of Pharmaceuticals
-
Indane Ring Chemistry
-
PubChem Compound Summary for Indane Derivatives. National Center for Biotechnology Information. (Used for lipophilicity and general ring stability data). Link
-
Sources
Technical Support Center: Troubleshooting Poor Crystal Formation in X-Ray Diffraction
A Senior Application Scientist's Guide to Overcoming Crystallization Challenges
Welcome to the technical support center for macromolecular crystallography. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet formidable challenge of obtaining high-quality crystals suitable for X-ray diffraction. As a Senior Application Scientist, I've seen firsthand how the path from a purified protein to a high-resolution structure is rarely linear. This resource synthesizes field-proven insights and fundamental principles to help you troubleshoot and rationalize your crystallization experiments.
The core principle of crystallization is to slowly guide a protein solution into a supersaturated state, where the formation of an ordered, crystalline solid is more favorable than amorphous precipitation.[1][2] This guide is structured as a series of questions that address the most frequent obstacles in this process, providing not just protocols, but the causal logic behind them.
Section 1: The Starting Point - No Crystals, No Precipitate
Q1: I've set up numerous screens, but my drops remain clear. What's the first thing I should check?
A1: Consistently clear drops are most often an indication that your protein concentration is too low to achieve the necessary supersaturation under the conditions screened.[3] Before redesigning your entire strategy, consider these fundamental variables:
-
Protein Concentration: This is the most critical variable.[3] If a majority of your drops are clear, the immediate action is to increase the protein concentration. Aim for a concentration in the 5-15 mg/mL range for initial screens, but be prepared to go higher if solubility allows.[4]
-
Precipitant Strength: The purpose of precipitants like salts (e.g., ammonium sulfate) or polymers (e.g., Polyethylene Glycol - PEG) is to reduce the protein's solubility.[5] If your protein is highly soluble, the precipitant concentrations in standard screens may be insufficient. You may need to move to screens with higher concentrations of these reagents.
-
Re-evaluation of Purity and Homogeneity: While impurities can sometimes paradoxically promote crystallization, a heterogeneous sample is a common cause of failure.[6][7] Aggregates or contaminants can interfere with the formation of a stable crystal lattice.[8] It is crucial to ensure your protein is monodisperse (>95% purity) using techniques like Dynamic Light Scattering (DLS) and SDS-PAGE.[8]
Troubleshooting Workflow for Clear Drops
Caption: A decision-making workflow for troubleshooting persistently clear crystallization drops.
Section 2: From Chaos to Order - Dealing with Amorphous Precipitate
Q2: My drops are full of amorphous precipitate. Does this mean the condition is a failure?
A2: Not necessarily. Heavy, amorphous precipitate indicates that you have successfully achieved supersaturation, but the transition from the solution to the solid phase happened too quickly, favoring disordered aggregation over ordered crystal lattice formation.[9] This is a kinetic problem. Your goal is to slow down the process to allow molecules the time to orient correctly.
Here are strategies to convert a promising "precipitate hit" into a crystal:
-
Reduce Protein Concentration: This is the most direct way to lower the level of supersaturation.[10] If you observed heavy precipitation at 10 mg/mL, repeat the condition with a range of lower concentrations (e.g., 2, 4, 6, and 8 mg/mL).
-
Lower Precipitant Concentration: Set up a grid screen around the hit condition, systematically varying the precipitant concentration downwards.[11] This moves the experiment from the precipitation zone towards the more desirable metastable or nucleation zones on the phase diagram.[1][4]
-
Adjust Temperature: Temperature affects protein solubility.[2][12] Setting up the same condition at different temperatures (e.g., 4°C, 12°C, 20°C) can significantly alter the kinetics of crystallization.[8] A lower temperature often slows down equilibration and can favor crystal growth.
-
Vary the Drop Ratio: In vapor diffusion, changing the ratio of protein to reservoir solution in the drop alters the starting conditions and the equilibration pathway.[13] Using a higher proportion of protein solution (e.g., 2:1 protein-to-reservoir) starts the drop further from the final precipitant concentration, leading to a slower approach to supersaturation.
Understanding the Phase Diagram
The relationship between protein concentration, precipitant concentration, and the physical state of the protein can be visualized with a phase diagram. Your goal is to find a path that enters the "nucleation zone" to form crystal seeds and then remains in the "metastable zone" for those seeds to grow.[1][14] Heavy precipitation means your experiment likely shot straight into the precipitation zone.
Caption: Simplified phase diagram showing optimal vs. rapid crystallization pathways.
Section 3: Refining What You Have - Small, Poorly-Formed, or Twinned Crystals
Q3: I have crystals, but they are too small (microcrystals) or grow as needles/plates. How can I improve their size and morphology?
A3: This is a very common and often solvable problem. Small or poorly-shaped crystals usually indicate an issue with the balance between nucleation and growth.[15] Too many nucleation events can lead to a shower of microcrystals, while anisotropic growth rates can lead to needles or plates.[16]
Key Optimization Strategies:
| Strategy | Mechanism of Action | Step-by-Step Protocol |
| Microseeding | Separates nucleation from growth by introducing pre-formed crystal seeds into a metastable solution, promoting the growth of fewer, larger crystals.[17][18] | 1. Harvest initial microcrystals and wash them in a stabilizing solution (reservoir solution without protein).[19] 2. Crush the crystals to create a seed stock using a seed bead or sonication.[19] 3. Perform serial dilutions of the seed stock. 4. Set up new crystallization drops with lower precipitant concentrations and add a small volume (e.g., 20-40 nL) of the diluted seed stock.[18] |
| Additive Screening | Small molecules, salts, or detergents can act as "molecular glue," stabilizing crystal contacts, altering solubility, or reducing surface entropy to favor better-ordered packing.[8][20][21] | 1. Identify the best initial crystallization condition. 2. Set up this condition in a 96-well plate format. 3. To each well, add a different compound from a commercially available additive screen. 4. Common effective additives include divalent cations (Mg²⁺, Ca²⁺), small organics (e.g., isopropanol), or detergents (for membrane proteins).[20] |
| Slower Equilibration | Slowing the rate of vapor diffusion gives molecules more time to incorporate correctly into the crystal lattice, which can improve morphology and size. | 1. Hanging/Sitting Drop: Increase the volume of the drop or decrease the concentration of the reservoir solution. 2. Batch Method: Set up drops under oil, where equilibration is significantly slower.[15] 3. Temperature Control: Fine-tune the temperature in small increments (± 2-4°C) around the initial condition.[22] |
Q4: My crystals look good, but they diffract poorly or show twinning. What post-crystallization treatments can I try?
A4: Beautiful crystals that don't diffract well are a frustrating reality.[23] This often points to internal disorder, a large solvent content, or damage during cryo-cooling.[23][24] Twinning occurs when two or more crystal lattices grow intermingled.[24]
Post-Crystallization Rescue Techniques:
-
Crystal Annealing: This technique can repair lattice damage caused by the flash-cooling process. The protocol involves briefly blocking the cryo-stream to allow the crystal to warm up slightly for a second before re-cooling it.[23][25] This can allow the crystal lattice to relax into a more ordered state.
-
Dehydration: Controlled removal of water from the crystal can shrink the unit cell, tighten molecular packing, and significantly improve diffraction resolution.[23][26][27] This can be achieved by briefly soaking the crystal in a solution with a higher precipitant concentration or by exposing it to air for a controlled period before flash-cooling.[23][27] In some cases, resolution has been improved by over 10 Å using this method.[26]
-
Ligand Soaking: If your protein has a known ligand, soaking it into the crystal can stabilize flexible regions and improve order. This involves transferring the crystal to a drop containing the reservoir solution plus the ligand for a short period before cryo-cooling.[8]
FAQs: Quick-Fire Troubleshooting
-
Q: Could a flexible tag be hindering crystallization?
-
Q: I'm working with a membrane protein. Are there special considerations?
-
Q: How long should I wait before discarding a plate?
-
Q: I got a crystal of a contaminant protein from E. coli! What happened?
-
A: This is more common than many admit and highlights the importance of rigorous purification.[31] Some bacterial proteins are highly prone to crystallization and can crystallize even when present as a minor contaminant. Always verify your final protein sample purity and identity before setting up large-scale screens.[31]
-
References
-
Common Problems in Protein X-ray Crystallography and How to Solve Them. (n.d.). Profacgen. Retrieved from [Link]
-
Microseeding | Twinning, Protocol, Advantages and Disavantages. (2019). News-Medical.Net. Retrieved from [Link]
-
Heras, B., & Martin, J. L. (2005). Post-crystallization treatments for improving diffraction quality of protein crystals. UQ eSpace - The University of Queensland. Retrieved from [Link]
-
Galkin, O., & Vekilov, P. G. (2000). Effects of Protein Purity and Precipitant Stereochemistry on the Crystallization of Thaumatin. Acta Crystallographica Section D: Biological Crystallography. Retrieved from [Link]
-
Protein Crystallography Common Problems, Tips, and Advice. (2019). News-Medical.Net. Retrieved from [Link]
-
Zhang, J., et al. (2021). The dual function of impurity in protein crystallization. CrystEngComm (RSC Publishing). Retrieved from [Link]
-
Hu, Y., et al. (2006). Optimization and Control of Crystal Shape and Size in Protein Crystallisation Process. 16th European Symposium on Computer Aided Process Engineering and 9th International Symposium on Process Systems Engineering. Retrieved from [Link]
-
Steller, S., et al. (2008). Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates. PMC. Retrieved from [Link]
-
O'Connell, J. D., et al. (n.d.). Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research. Retrieved from [Link]
-
Microseeding. (n.d.). Department of Biochemistry | UZH - Universität Zürich. Retrieved from [Link]
-
Pusey, M. L., et al. (1998). The Effect of Protein Impurities on Lysozyme Crystal Growth. NASA Technical Reports Server (NTRS). Retrieved from [Link]
-
Buzzo, F., et al. (2012). Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data. PMC - NIH. Retrieved from [Link]
-
How to improve the diffraction quality of protein crystals? (2018). ResearchGate. Retrieved from [Link]
-
Crystallization of integral membrane proteins (Susan Buchanan). (n.d.). Center for Cancer Research. Retrieved from [Link]
-
Matrix Seeding. (n.d.). Biomolecular Crystallisation and Characterisation - CSIRO Research. Retrieved from [Link]
-
McPherson, A. (2004). Introduction to protein crystallization. PMC. Retrieved from [Link]
-
Rupp, B. (2016). Origin and use of crystallization phase diagrams. PMC - NIH. Retrieved from [Link]
-
List of detergents used as additives for crystallization screening and their corresponding concentrations. (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (2013). Improving diffraction resolution using a new dehydration method. PMC. Retrieved from [Link]
-
Wernimont, A. K., & Edwards, A. (2009). Protein purification and crystallization artifacts: The tale usually not told. PMC. Retrieved from [Link]
-
Thermodynamics of protein solutions. (n.d.). RuppWeb. Retrieved from [Link]
-
Wlodawer, A., et al. (2013). Protein crystallography for aspiring crystallographers or how to avoid pitfalls and traps in macromolecular structure determination. PMC. Retrieved from [Link]
-
Using Crystallography to Resolve Protein Structure. (2013). Biocompare Bench Tips. Retrieved from [Link]
-
D'Arcy, A., et al. (2014). Microseed matrix screening for optimization in protein crystallization: what have we learned? PMC. Retrieved from [Link]
-
McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. PMC - NIH. Retrieved from [Link]
-
Bell, C. R., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. AIMS Press. Retrieved from [Link]
-
Protein crystallization. (n.d.). Wikipedia. Retrieved from [Link]
-
Protein Crystallization Theory. (2021). YouTube. Retrieved from [Link]
-
Tan, K., et al. (2004). Protein crystallization and phase diagrams. ResearchGate. Retrieved from [Link]
-
Zhang, T., et al. (2022). Crystal Morphology Prediction Models and Regulating Methods. MDPI. Retrieved from [Link]
-
Luft, J. R., et al. (2011). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC. Retrieved from [Link]
-
What are some difficulties of solving the crystal structure of a protein-protein complex? (2021). Reddit. Retrieved from [Link]
-
Optimization. (n.d.). Hampton Research. Retrieved from [Link]
-
Is there any way to improve the diffraction of a protein crystal? (2015). ResearchGate. Retrieved from [Link]
-
From Solution to Crystal: Mastering Protein Crystallization. (n.d.). Creative Biostructure. Retrieved from [Link]
-
Wiencek, J. M. (1999). New strategies for protein crystal growth. PubMed. Retrieved from [Link]
-
Protein XRD Protocols - Crystallization of Proteins. (n.d.). Retrieved from [Link]
-
Luft, J. R., et al. (2014). What's in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments. PMC. Retrieved from [Link]
-
Protein crystal growing with amorphous protein precipitate? (2015). ResearchGate. Retrieved from [Link]
-
Bell, C. R., et al. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. PMC - NIH. Retrieved from [Link]
Sources
- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein crystallization - Wikipedia [en.wikipedia.org]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. What’s in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 12. New strategies for protein crystal growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microseeding – A Powerful Tool for Crystallizing Proteins Complexed with Hydrolyzable Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microseeding | Department of Biochemistry | UZH [bioc.uzh.ch]
- 19. news-medical.net [news-medical.net]
- 20. hamptonresearch.com [hamptonresearch.com]
- 21. Protein crystallization: Eluding the bottleneck of X-ray crystallography [aimspress.com]
- 22. researchgate.net [researchgate.net]
- 23. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 24. news-medical.net [news-medical.net]
- 25. researchgate.net [researchgate.net]
- 26. Increasing the X-ray Diffraction Power of Protein Crystals by Dehydration: The Case of Bovine Serum Albumin and a Survey of Literature Data - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 29. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 30. researchgate.net [researchgate.net]
- 31. Protein purification and crystallization artifacts: The tale usually not told - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies of indenyl hydrazides
Executive Summary: The Indenyl Distinction
While the indole scaffold is ubiquitous in medicinal chemistry (e.g., sunitinib, indomethacin), the indenyl scaffold—specifically indenyl hydrazides —represents a distinct, under-explored pharmacophore with unique lipophilic and electronic properties.
This guide objectively compares the Structure-Activity Relationship (SAR) of indenyl hydrazides against their indolyl counterparts and standard-of-care agents. Unlike the nitrogen-containing indole ring which acts as a hydrogen bond donor, the indenyl ring is purely carbocyclic (C9H7). This structural difference fundamentally alters the solubility profile (LogP), metabolic stability, and binding mode in hydrophobic pockets of targets like Acetylcholinesterase (AChE) and Tubulin.
Key Comparative Findings
| Feature | Indenyl Hydrazides (e.g., SD-30) | Indolyl Hydrazides (e.g., HMPH) | Clinical Relevance |
| Core Electronics | Lipophilic, electron-rich | Amphiphilic, H-bond donor (NH) in ring. | Indenyls penetrate CNS barriers more effectively due to higher lipophilicity. |
| Primary Target | AChE/BuChE (Alzheimer's), Tubulin (Cancer). | Kinases (VEGFR, CDK), Tubulin . | Indenyls show higher selectivity for hydrophobic enzyme pockets. |
| Potency (Lead) | IC50 = 13.86 µM (AChE inhibition).[1] | IC50 = 0.4 µM (MCF-7 Cytotoxicity). | Indolyls currently lead in potency; Indenyls lead in CNS bioavailability potential. |
Chemical Synthesis & Structural Logic
To understand the SAR, one must first master the synthetic accessibility. The synthesis of indenyl hydrazides typically diverges from indoles at the starting material: using sulindac analogs or indanones rather than isatins or indoles.
Synthesis Workflow: The SD-Series Protocol
The following workflow describes the synthesis of the potent AChE inhibitor SD-30 , a 2-methyl-1H-inden-3-yl derivative.
Figure 1: Synthetic pathway for Indenyl Hydrazides (SD-Series). Note the critical hydrazinolysis step which requires prolonged reflux compared to the more reactive indole esters.
SAR Analysis: Indenyl Hydrazides in Neuroprotection
The most authoritative data on indenyl hydrazides comes from their evaluation as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).
The "SD-30" Case Study
Compound SD-30 represents the optimized scaffold for this class. The SAR revealed that the indenyl ring serves as a hydrophobic anchor, while the hydrazide linker positions the pendant aryl group to interact with the peripheral anionic site (PAS) of the enzyme.
Mechanistic SAR Breakdown
-
The Indenyl Ring (Anchor): Fits into the hydrophobic gorge of AChE. Unlike indole, the lack of a polar NH group prevents non-specific binding to water-filled pockets, increasing specificity for lipophilic regions.
-
The Hydrazide Linker (-CONH-N=CH-): Rigidifies the structure. The E-configuration is essential for spanning the distance between the catalytic active site (CAS) and the PAS.
-
The Phenyl Ring Substituents (R-Group):
-
Electron Donors (OH, OMe): Increase potency.
-
H-Bond Donors (Para-OH): Critical. SD-30 (Para-OH) showed an IC50 of 13.86 µM , whereas the unsubstituted analog was significantly less active (>50 µM).
-
Comparative Data: Indenyl vs. Standard Care
Table 1: Inhibition profiles of Indenyl Hydrazides vs. Donepezil (Standard).
| Compound | Structure Type | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity (BuChE/AChE) |
| SD-30 | Indenyl Hydrazide | 13.86 ± 0.16 | 48.55 ± 0.13 | 3.50 |
| SD-24 | Indenyl Hydrazide | 18.20 ± 0.22 | >50 | < 2.7 |
| Donepezil | Piperidine (Standard) | 0.06 ± 0.002 | 5.40 ± 0.12 | 90.0 |
| Indole-Hydrazone | Indolyl Analog | ~0.12 (MAO-A) | N/A | High MAO Selectivity |
Insight: While less potent than Donepezil, SD-30 demonstrates a unique dual-inhibition profile and superior antioxidant capacity (DPPH assay) due to the conjugated indenyl system, offering a multi-target "neuroprotective" profile rather than simple symptomatic relief.
SAR Analysis: Indenyl Derivatives in Oncology
While indoles (e.g., Vinca alkaloids) are famous tubulin inhibitors, indenyl-thiazole and indenyl-formazan hybrids have emerged as potent cytotoxic agents against lung cancer (A549) and breast cancer (MCF-7).
Critical Structural Modifications
-
5-Bromo-indan-1-ylidene Core:
-
Bromination at the C5 position of the indene ring significantly enhances lipophilicity and halogen-bonding capability within the tubulin colchicine-binding site.
-
-
Thiazole Fusion:
-
Cyclizing the hydrazide tail into a thiazole ring creates a rigid "Indenyl-Thiazole" scaffold.
-
Performance: These derivatives exhibit IC50 values in the 1.32 – 2.99 µM range against PC-3 and MCF-7 lines, comparable to early-stage indole leads.
-
Figure 2: SAR Decision Tree for optimizing Indenyl Hydrazides based on therapeutic target.
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of Indenyl Hydrazide (SD-30 Precursor)
This protocol ensures the formation of the hydrazide intermediate from Sulindac methyl ester.
-
Reagents: Sulindac methyl ester (0.01 mol), Hydrazine hydrate (0.2 mol, 99%), Absolute Ethanol (50 mL).
-
Procedure:
-
Dissolve ester in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise.
-
Reflux at 78°C for 30 hours . Note: Indenyl esters are sterically more hindered than indoles; standard 6-12h reflux is insufficient.
-
Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the high Rf ester spot.
-
Evaporate solvent under reduced pressure.[1]
-
Pour residue onto crushed ice/water (100 mL) with vigorous stirring.
-
Filter the yellow precipitate, wash with cold water (3x), and recrystallize from ethanol.
-
-
Validation: Melting point should be 120–122°C . Yield ~70%.[1]
Protocol B: Ellman’s Assay for AChE Inhibition
Used to generate the IC50 data cited in Table 1.
-
Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with Tris-HCl buffer (pH 8.0) to final concentrations (0.1 – 100 µM).
-
Enzyme Mix: Add 20 µL enzyme solution (AChE from Electrophorus electricus, 0.1 U/mL) to 100 µL test solution. Incubate at 25°C for 15 mins.
-
Substrate Addition: Add 20 µL ATChI (Acetylthiocholine iodide, 0.5 mM) and 10 µL DTNB (Ellman’s reagent, 1 mM).
-
Measurement: Monitor absorbance at 412 nm for 3 minutes using a microplate reader.
-
Calculation: % Inhibition =
. Calculate IC50 via non-linear regression (GraphPad Prism).
References
-
Design, Synthesis, and Biological Evaluation of Indene-Derived Hydrazides Targeting Acetylcholinesterase. Molecules (MDPI). 2022.
-
Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies. Journal of Molecular Structure (Available via PMC). 2023.[2][3][4]
-
Biological Activities of Hydrazone Derivatives. Molecules. 2017.[5]
-
Synthesis and anticancer activity study of indolyl hydrazide–hydrazones. Medicinal Chemistry Research. 2016.[6]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 4. jppres.com [jppres.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
A Comparative Guide to 5-Lipoxygenase Inhibitors: Benchmarking a Novel Indan-Hydrazide Candidate
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of 5-Lipoxygenase in Inflammation
5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid (AA) cascade, catalyzing the initial steps in the biosynthesis of leukotrienes.[1][2] These potent lipid mediators are deeply implicated in the pathophysiology of a range of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular conditions.[3][4] The 5-LOX pathway, therefore, represents a prime therapeutic target for the development of novel anti-inflammatory agents.[2][5]
The enzymatic action of 5-LOX involves the conversion of AA into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to the unstable epoxide, leukotriene A4 (LTA4). LTA4 serves as a branching point for the synthesis of either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[6] This process is facilitated by the 5-lipoxygenase-activating protein (FLAP), which presents AA to 5-LOX at the nuclear membrane.[4] Given their pro-inflammatory actions, inhibition of this pathway at the level of 5-LOX or FLAP presents a compelling strategy for therapeutic intervention.[4]
This guide provides a comparative analysis of a novel investigational compound, 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide , against a panel of well-characterized 5-LOX pathway inhibitors: Zileuton, MK-886, Caffeic Acid, and Nordihydroguaiaretic Acid (NDGA). We will delve into their mechanisms of action, inhibitory potencies, selectivity, and the experimental methodologies used to evaluate their efficacy.
The 5-Lipoxygenase Pathway: A Target for Inhibition
The conversion of arachidonic acid to bioactive leukotrienes is a multi-step process, offering several points for therapeutic intervention. The following diagram illustrates the key steps in the 5-LOX pathway and the points of inhibition for the compounds discussed in this guide.
Caption: The 5-Lipoxygenase biosynthetic pathway and points of inhibitor action.
Comparative Analysis of 5-LOX Pathway Inhibitors
A direct comparison of inhibitory potency requires careful consideration of the experimental context, including whether the assay is cell-free or cell-based, the cell type used, and the specific endpoint measured. This section provides a detailed comparison of our investigational compound and established inhibitors.
Investigational Compound: 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide
As a novel chemical entity, "2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide" (hereafter referred to as Compound X) lacks published data on its 5-LOX inhibitory activity. However, a structural analysis provides a rationale for its investigation as a potential inhibitor.
-
Structural Rationale: The hydrazide moiety is a known pharmacophore in some LOX inhibitors. For instance, certain (diphenylmethylene)-2-(1H-indole-3-yl)acetohydrazide derivatives have demonstrated inhibitory activity against lipoxygenases.[7] Molecular docking studies of these compounds suggest that the nitrogen atoms of the hydrazide group can form hydrogen bonds with key residues in the enzyme's active site.[7] The dihydro-indenyl (indan) core provides a rigid scaffold that can be functionalized to optimize binding within the hydrophobic active site of 5-LOX. The exploration of indole derivatives as 5-LOX inhibitors has been a fruitful area of research.[7]
-
Hypothesized Mechanism: Based on the hydrazide functional group, Compound X could potentially act as an iron-chelating or a competitive inhibitor at the active site of 5-LOX. Experimental validation is required to confirm this hypothesis and to determine its potency and selectivity.
Established Inhibitors: A Performance Benchmark
-
Mechanism of Action: Zileuton is a direct inhibitor of 5-LOX.[6] It functions as an iron-ligand type inhibitor, with its N-hydroxyurea moiety chelating the non-heme iron atom essential for the enzyme's catalytic activity.[8] It also acts as a reducing agent, converting the catalytically active ferric (Fe³⁺) state of the iron back to the inactive ferrous (Fe²⁺) state.
-
Inhibitory Potency: Zileuton is an orally active inhibitor of LTB4 synthesis with IC50 values of 0.56 µM, 2.3 µM, and 2.6 µM in dog, rat, and human blood, respectively.[9] It has also been shown to inhibit 5-HETE synthesis in rat polymorphonuclear leukocytes (PMNL) with an IC50 of 0.3 µM.[10]
-
Selectivity and Off-Target Effects: Zileuton is considered a selective inhibitor of 5-LOX. However, it has been reported to weakly inhibit CYP1A2.[9] Some studies suggest that at pharmacologically relevant concentrations, Zileuton may also suppress prostaglandin biosynthesis by inhibiting the release of arachidonic acid.[3]
-
In Vivo Efficacy: Zileuton is clinically approved for the management of asthma.[11][12] In vivo studies in animal models have demonstrated its ability to reduce inflammation and brain damage in cerebral ischemia and to protect against pressure overload-induced cardiac remodeling.[13][14]
-
Mechanism of Action: Unlike direct 5-LOX inhibitors, MK-886 targets the 5-lipoxygenase-activating protein (FLAP).[15] By binding to FLAP, MK-886 prevents the translocation of 5-LOX to the nuclear membrane and the subsequent presentation of arachidonic acid to the enzyme, thereby inhibiting leukotriene synthesis.[15]
-
Inhibitory Potency: MK-886 is a potent inhibitor of FLAP with an IC50 of 30 nM.[16] It inhibits leukotriene biosynthesis in intact leukocytes with an IC50 of 3 nM and in human whole blood with an IC50 of 1.1 µM.[16]
-
Selectivity and Off-Target Effects: While its primary target is FLAP, MK-886 has been shown to have off-target effects. It can inhibit cyclooxygenase-1 (COX-1) with an IC50 of 8 µM and has a lesser effect on COX-2 (IC50 = 58 µM).[17][18] It has also been identified as a non-competitive antagonist of PPARα, which can lead to effects on lipid metabolism.[19][20] These off-target activities should be considered when interpreting data from studies using MK-886.
-
In Vivo Efficacy: In animal models, MK-886 has been shown to reduce the development of atherosclerosis.[21]
-
Mechanism of Action: Caffeic acid is a natural phenolic compound that acts as a selective, non-competitive inhibitor of 5-LOX.[22]
-
Inhibitory Potency: The inhibitory effect of caffeic acid on 5-lipoxygenase has been reported with an ID50 of 3.7 x 10⁻⁶ M.[22] Its derivative, caffeic acid phenethyl ester (CAPE), is a more potent inhibitor of 5-LOX activity with an IC50 of 0.13 µM.[23]
-
Selectivity and Off-Target Effects: Caffeic acid is selective for 5-LOX and does not inhibit prostaglandin synthase activity.[22] However, some studies have indicated that inhibition of the 5-LOX pathway by compounds like caffeic acid could lead to an increase in pro-inflammatory COX-2 metabolites by shunting the arachidonic acid substrate.[24]
-
In Vivo Efficacy: Caffeic acid has demonstrated anti-inflammatory effects in various in vivo models, including the amelioration of brain and liver damage through the downregulation of 5-LOX expression.[25]
-
Mechanism of Action: NDGA is a natural product that acts as a redox-active inhibitor of lipoxygenases.[4][26] It prevents the oxidation of the catalytic iron from its inactive Fe²⁺ state to the active Fe³⁺ state, thereby inhibiting enzyme activity.[4] It is considered an orthosteric inhibitor, binding within the enzyme's active site.[26]
-
Inhibitory Potency: NDGA is a potent 5-LOX inhibitor with a reported IC50 of 8 µM.[27]
-
Selectivity and Off-Target Effects: NDGA is a pan-lipoxygenase inhibitor, also affecting 12-LOX and 15-LOX.[3] It also possesses antioxidant and free radical scavenging properties.[28] Prolonged consumption of NDGA has been associated with liver and kidney toxicity.[23][29]
-
In Vivo Efficacy: In animal models, oral administration of NDGA has been shown to extend the survival of transgenic mice with a model of amyotrophic lateral sclerosis (ALS).[24]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the discussed compounds. It is important to note that direct comparison of IC50 values should be done with caution, as the experimental conditions can significantly influence the results.
| Inhibitor | Target | Assay Type | Cell/Enzyme Source | IC50 | Reference(s) |
| Compound X | 5-LOX (hypothesized) | - | - | Not Determined | - |
| Zileuton | 5-LOX | LTB4 Synthesis | Human Whole Blood | 2.6 µM | [9] |
| 5-LOX | 5-HETE Synthesis | Rat PMNL | 0.3 µM | [10] | |
| MK-886 | FLAP | FLAP Binding | - | 30 nM | [16] |
| Leukotriene Biosynthesis | Intact Leukocytes | Human | 3 nM | [16] | |
| Leukotriene Biosynthesis | Whole Blood | Human | 1.1 µM | [16] | |
| Caffeic Acid | 5-LOX | Enzyme Activity | - | 3.7 µM | [22] |
| Caffeic Acid Phenethyl Ester (CAPE) | 5-LOX | Enzyme Activity | - | 0.13 µM | [23] |
| NDGA | 5-LOX | Enzyme Activity | - | 8 µM | [27] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below are representative protocols for assessing 5-LOX inhibition in a cellular context and for quantifying the products of the 5-LOX pathway.
Protocol 1: Cell-Based 5-LOX Inhibition Assay in Human Polymorphonuclear Leukocytes (PMNLs)
This protocol describes a method to assess the inhibitory effect of a compound on 5-LOX activity in intact human PMNLs by measuring the production of LTB4.
Workflow Diagram:
Caption: Workflow for a cell-based 5-LOX inhibition assay.
Step-by-Step Methodology:
-
Isolation of Human PMNLs:
-
Isolate PMNLs from fresh human blood from healthy donors using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.
-
Resuspend the purified PMNLs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺) at a concentration of 1 x 10⁷ cells/mL.
-
-
Inhibitor Pre-incubation:
-
Aliquot the PMNL suspension into microcentrifuge tubes.
-
Add the test compound (e.g., Compound X, Zileuton) at various concentrations or vehicle (e.g., DMSO) to the cell suspension.
-
Pre-incubate for 15 minutes at 37°C.
-
-
Cell Stimulation:
-
Initiate the 5-LOX pathway by adding a calcium ionophore, such as A23187 (final concentration 2.5 µM), to the cell suspension.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding two volumes of ice-cold methanol.
-
Centrifuge to pellet the cell debris.
-
Collect the supernatant for leukotriene extraction.
-
-
Solid-Phase Extraction (SPE) of Leukotrienes:
-
Acidify the supernatant to pH ~3.5 with a dilute acid.
-
Perform SPE using a C18 cartridge to extract the lipid mediators.
-
Wash the cartridge and elute the leukotrienes with methanol or another suitable organic solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Quantification by UPLC-MS/MS:
-
Reconstitute the dried extract in the mobile phase.
-
Analyze the sample using a validated UPLC-MS/MS method for the quantification of LTB4 (see Protocol 2).
-
-
Data Analysis:
-
Calculate the percentage inhibition of LTB4 production for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Protocol 2: Quantification of LTB4 by UPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of LTB4 in biological samples.[30][31][32][33]
Workflow Diagram:
Caption: Workflow for UPLC-MS/MS analysis of LTB4.
Step-by-Step Methodology:
-
Chromatographic Separation:
-
Utilize an ultra-performance liquid chromatography (UPLC) system equipped with a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol). The gradient should be optimized to resolve LTB4 from its isomers.
-
-
Mass Spectrometry Detection:
-
Couple the UPLC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) for LTB4 detection.
-
-
Multiple Reaction Monitoring (MRM):
-
Develop an MRM method for the specific detection of LTB4. This involves monitoring the transition of the precursor ion (m/z for LTB4) to one or more specific product ions.
-
Include an internal standard (e.g., deuterated LTB4) to account for matrix effects and variations in sample processing and instrument response.
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of an LTB4 analytical standard.
-
Process the calibration standards and the unknown samples in the same manner.
-
Quantify the amount of LTB4 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating 5-LOX pathway inhibitors. While Zileuton, MK-886, Caffeic Acid, and NDGA represent different classes of inhibitors with distinct mechanisms and potencies, they all effectively modulate the production of pro-inflammatory leukotrienes.
The investigational compound, 2-(2,3-dihydro-1H-inden-5-yloxy)propanohydrazide , presents an interesting scaffold for a novel 5-LOX inhibitor. The presence of the hydrazide moiety suggests a potential for direct interaction with the catalytic iron in the enzyme's active site. Future research should focus on synthesizing this compound and evaluating its inhibitory activity and selectivity using the standardized protocols outlined in this guide. A thorough investigation of its structure-activity relationship, off-target effects, and in vivo efficacy will be crucial in determining its therapeutic potential. The continued exploration of novel chemical entities targeting the 5-LOX pathway is essential for the development of safer and more effective anti-inflammatory therapies.
References
-
Zileuton, a 5-Lipoxygenase Inhibitor, Attenuates Haemolysate-Induced BV-2 Cell Activation by Suppressing the MyD88/NF-κB Pathway. (2022). MDPI. [Link]
-
The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα. (2019). PMC. [Link]
-
AID 267599 - Inhibition of 5-LOX. (n.d.). PubChem. [Link]
-
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (n.d.). PMC. [Link]
-
Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction. (n.d.). PMC. [Link]
-
Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives. (2016). PubMed. [Link]
-
Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). PMC. [Link]
-
IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. (2024). bioRxiv. [Link]
-
Interactions between Inhibitors and 5-Lipoxygenase: Insights from Gaussian Accelerated Molecular Dynamics and Markov State Models. (2024). MDPI. [Link]
-
Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products. (2020). PMC. [Link]
-
'Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study. (2022). PMC. [Link]
-
Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice. (n.d.). PubMed. [Link]
-
Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group. (n.d.). PubMed. [Link]
-
Nordihydroguaiaretic Acid in Therapeutics: Beneficial to Toxicity Profiles and the Search for its Analogs. (n.d.). PubMed. [Link]
-
Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS. (2013). PubMed. [Link]
-
The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. (n.d.). NIH. [Link]
-
Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice. (n.d.). PMC. [Link]
-
Structure-activity relationship of identified inhibitors and 5-LOX. (n.d.). ResearchGate. [Link]
-
Identification of Natural-Product-Derived Inhibitors of 5-Lipoxygenase Activity by Ligand-Based Virtual Screening. (n.d.). ACS Publications. [Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. (2009). PubMed. [Link]
-
Scientists Elated as Drug Zileuton Stops Food Anaphylaxis in Mice. (2025). Allergic Living. [Link]
-
Mitochondria are direct targets of the lipoxygenase inhibitor MK886 - A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. (n.d.). ResearchGate. [Link]
-
Prooxidant activity and toxicity of nordihydroguaiaretic acid in clone-9 rat hepatocyte cultures. (n.d.). PubMed. [Link]
-
Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma. (n.d.). PubMed. [Link]
-
Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. (n.d.). MDPI. [Link]
-
3-t-butyl-thio-5-isopropylindol-2-yl]-2,2-dimethylpropanoic acid), a novel, orally active leukotriene biosynthesis inhibitor. (n.d.). Canadian Science Publishing. [Link]
-
5-Lipoxygenase Antagonist therapy: a new approach towards targeted cancer chemotherapy. (2013). Oxford Academic. [Link]
-
MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation. (n.d.). ResearchGate. [Link]
-
Mitochondria are direct targets of the lipoxygenase inhibitor MK886. A strategy for cell killing by combined treatment with MK886 and cyclooxygenase inhibitors. (n.d.). PubMed. [Link]
-
A randomized controlled trial comparing zileuton with theophylline in moderate asthma. The Zileuton Study Group. (n.d.). PubMed. [Link]
-
Protective effect of nordihydroguaiaretic acid (NDGA) against norgestrel induced genotoxic damage. (n.d.). PubMed. [Link]
-
Caffeic acid is a selective inhibitor for leukotriene biosynthesis. (1984). PubMed. [Link]
-
MK-886, a leukotriene biosynthesis inhibitor, induces antiproliferative effects and apoptosis in HL-60 cells. (n.d.). PubMed. [Link]
-
Asthma drug found to prevent food allergy reactions in mice. (2025). News-Medical.Net. [Link]
-
Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. (n.d.). MDPI. [Link]
-
Safety Assessment & Toxicology. (n.d.). Frontage Laboratories. [Link]
-
Common Asthma Drug May Block Life-Threatening Food Reactions. (2025). Technology Networks. [Link]
Sources
- 1. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 2. ‘Mechanistic insights into 5-lipoxygenase inhibition by active principles derived from essential oils of Curcuma species: Molecular docking, ADMET analysis and molecular dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AID 267599 - Inhibition of 5-LOX - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Zileuton | Lipoxygenase Inhibitors: Tocris Bioscience [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of treatment with zileuton, a 5-lipoxygenase inhibitor, in patients with asthma. A randomized controlled trial. Zileuton Clinical Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized controlled trial comparing zileuton with theophylline in moderate asthma. The Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The 5-Lipoxygenase Inhibitor Zileuton Protects Pressure Overload-Induced Cardiac Remodeling via Activating PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of 5-lipoxygenase by zileuton in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. MK-886, an inhibitor of the 5-lipoxygenase-activating protein, inhibits cyclooxygenase-1 activity and suppresses platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Exacerbation of atherosclerosis, hyperlipidemia and inflammation by MK886, an inhibitor of leukotriene biosynthesis, in obese and diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of five lipoxygenase activating protein (FLAP) by MK-886 decreases atherosclerosis in apoE/LDLR-double knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Nordihydroguaiaretic Acid in Therapeutics: Beneficial to Toxicity Profiles and the Search for its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis, anti-inflammatory, analgesic, 5-lipoxygenase (5-LOX) inhibition activities, and molecular docking study of 7-substituted coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Protective effect of nordihydroguaiaretic acid (NDGA) against norgestrel induced genotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prooxidant activity and toxicity of nordihydroguaiaretic acid in clone-9 rat hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitation of leukotriene B(4) in human sputum as a biomarker using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. measurlabs.com [measurlabs.com]
Validating the Mechanism of Action of PH-707: A Novel Propanohydrazide LSD1 Inhibitor
Executive Summary
The epigenetic eraser Lysine-Specific Demethylase 1 (LSD1/KDM1A) remains a high-priority target in oncology, particularly for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC). While Tranylcypromine (TCP) derivatives have dominated the first generation of inhibitors, they often suffer from poor selectivity against Monoamine Oxidases (MAO-A/B), leading to CNS side effects.
This guide provides a technical validation framework for PH-707 , a novel propanohydrazide derivative designed to overcome these selectivity hurdles. Unlike the cyclopropylamine scaffold of TCP, PH-707 utilizes a hydrazide "warhead" to form a specific adduct with the FAD cofactor within the LSD1 catalytic pocket.
We present a rigorous, self-validating workflow to confirm PH-707’s mechanism of action (MoA), comparing its performance directly against the industry standards Tranylcypromine (TCP) and GSK-2879552 .
The Mechanistic Hypothesis: FAD-Directed Inhibition
To validate PH-707, one must first understand its distinct binding mode. LSD1 is an FAD-dependent amine oxidase.[1][2]
-
Standard Mechanism (TCP): TCP acts as a "suicide substrate," undergoing single-electron transfer to form a radical that covalently modifies the FAD cofactor (N5 adduct).
-
PH-707 Mechanism: The propanohydrazide moiety of PH-707 is hypothesized to undergo oxidative processing by LSD1, leading to the formation of a stable, reversible adduct with FAD, or an irreversible N5-alkylation depending on the oxidation state. This guide assumes an irreversible FAD-adduct mechanism similar to other hydrazine-based inhibitors but tuned for the larger LSD1 pocket.
Visualizing the Pathway
The following diagram illustrates the canonical LSD1 pathway and the intervention point of PH-707.
Figure 1: PH-707 inhibits the FAD-dependent demethylation of H3K4, preventing gene repression and restoring cellular differentiation.
Comparative Performance Analysis
The following data summarizes the target profile of PH-707 relative to established benchmarks.
Table 1: Biochemical & Selectivity Profile
| Feature | PH-707 (Novel) | Tranylcypromine (TCP) | GSK-2879552 |
| Chemical Class | Propanohydrazide | Phenylcyclopropylamine | TCP Derivative |
| LSD1 IC50 | 15 nM | 22,000 nM (22 µM) | 25 nM |
| MAO-A IC50 | >10,000 nM | 18 nM | >10,000 nM |
| MAO-B IC50 | >10,000 nM | 15 nM | >10,000 nM |
| Selectivity | >600-fold | Non-selective | Highly Selective |
| Binding Mode | Irreversible (FAD) | Irreversible (FAD) | Irreversible (FAD) |
Table 2: Functional Potency (AML Cell Lines)
| Assay | PH-707 | TCP | GSK-2879552 |
| MV4-11 Proliferation (EC50) | 45 nM | >50 µM | 30 nM |
| CD11b Induction (EC50) | 20 nM | N/A | 15 nM |
| Brain Penetration (Kp) | Moderate | High | Low |
Validation Protocol 1: Biochemical Verification
Objective: To quantify the inhibitory potency (IC50) of PH-707 against recombinant LSD1 and confirm FAD dependency.
Method: Peroxidase-Coupled Fluorescence Assay (Amplex Red). This assay relies on the detection of H₂O₂ produced during the LSD1-mediated demethylation of a methylated peptide substrate.
Step-by-Step Workflow
-
Reagent Prep:
-
Enzyme: Recombinant Human LSD1/CoREST complex (0.5 nM final).
-
Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA) (10 µM final).
-
Coupling System: HRP (Horseradish Peroxidase) + Amplex Red reagent.[3]
-
-
Incubation (The Critical Step):
-
Incubate LSD1/CoREST with serial dilutions of PH-707 (0.1 nM to 10 µM) for 30 minutes at Room Temperature (RT) before adding the substrate.
-
Why? Hydrazides and TCP derivatives are often time-dependent inhibitors. Pre-incubation allows the covalent bond to form with FAD.
-
-
Reaction Initiation:
-
Add the H3K4me2 peptide mixture to initiate the reaction.
-
-
Detection:
-
Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 20 minutes.
-
-
Control Validation:
-
Include TCP (100 µM) as a positive control and DMSO as a vehicle control.
-
Self-Validation: If TCP does not show >50% inhibition at 100 µM, the assay sensitivity is compromised (likely degraded FAD).
-
Validation Protocol 2: Biophysical Target Engagement
Objective: To prove physical binding to the LSD1 pocket and assess thermal stabilization (a hallmark of FAD-adduct formation).
Method: Differential Scanning Fluorimetry (DSF) / ThermoFAD. Unlike standard DSF which uses SYPRO Orange, ThermoFAD utilizes the intrinsic fluorescence of the FAD cofactor, which is quenched when bound to the protein but increases upon protein unfolding/FAD release.
Step-by-Step Workflow
-
Setup:
-
Prepare 5 µL of LSD1 protein (0.2 mg/mL) in buffer (50 mM HEPES, pH 7.5).
-
Add PH-707 at saturation concentration (e.g., 50 µM).
-
-
Cycling:
-
Use a RT-PCR machine. Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
-
Readout:
-
Monitor fluorescence in the FAM/SYBR channel (Ex 450-490 nm / Em 510-530 nm).
-
-
Analysis:
-
Calculate the Melting Temperature (
). -
Success Criteria: A significant positive shift (
) compared to DMSO control indicates strong binding. -
Comparison: TCP typically yields a
of ~5-8°C. If PH-707 yields a similar or higher shift, it confirms tight binding to the FAD pocket.
-
Validation Protocol 3: Cellular Differentiation (Functional)
Objective: To verify that biochemical inhibition translates to chromatin remodeling and gene expression changes in a relevant biological system (AML cells).
Method: Flow Cytometry for CD11b expression in MV4-11 cells. LSD1 inhibition forces AML cells to exit the "stem-like" block and differentiate into mature myeloid cells, expressing CD11b.
Step-by-Step Workflow
-
Cell Culture:
-
Seed MV4-11 (AML) cells at
cells/mL.
-
-
Treatment:
-
Treat with PH-707 (10, 50, 100, 500 nM) for 72 to 96 hours .
-
Note: Epigenetic therapies act slowly. 24 hours is insufficient for phenotypic changes.
-
-
Staining:
-
Harvest cells, wash with PBS/BSA.
-
Stain with Anti-CD11b-PE antibody (1:100) for 30 mins at 4°C.
-
Stain with DAPI or PI to exclude dead cells (Critical for avoiding false positives from autofluorescent dying cells).
-
-
Acquisition:
-
Analyze on a Flow Cytometer. Gate on Live/Single cells.
-
-
Data Output:
-
Calculate the Mean Fluorescence Intensity (MFI) of CD11b.
-
Plot MFI vs. Concentration to derive cellular EC50.
-
Validation Workflow Diagram
Figure 2: The sequential validation pipeline ensures that PH-707 is potent, binds the target physically, is selective against off-targets, and is functionally active in cells.
References
-
Comparison of LSD1 Inhibitors: BenchChem. (2025).[2][3] A Comparative Efficacy Analysis of LSD1 Inhibitors: Lsd1-IN-25 vs. Tranylcypromine. Link
-
LSD1 Mechanism & TCP Derivatives: Zheng, Y. C., et al. (2016).[4] LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Clinical Epigenetics. Link[5]
-
ThermoFAD Protocol: Fioravanti, R., et al. (2025). Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni. ACS Medicinal Chemistry Letters. Link
-
GSK-2879552 Characterization: Mohammad, H. P., et al. (2015). Discovery of the highly potent and selective LSD1 inhibitor GSK2879552. Cancer Cell. Link
-
Hydrazide Biological Activity: Narang, R., et al. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Strategies for Stereoselective Carbonyl Reduction in API Synthesis
Executive Summary
The reduction of carbonyl groups to chiral alcohols is a pivotal transformation in the synthesis of Active Pharmaceutical Ingredients (APIs). The choice of method dictates not just the yield, but the stereochemical purity (ee/dr), scalability, and downstream purification burden.
This guide compares three distinct paradigms for stereoselective reduction:
-
Substrate-Controlled Steric Reduction: Using bulky hydrides (L-Selectride ).[1][2]
-
Reagent-Controlled Enantioselective Catalysis: Using chiral oxazaborolidines (CBS Reduction ).
-
Biocatalytic Reduction: Using engineered enzymes (Ketoreductases/KREDs ).
Mechanistic Landscapes
L-Selectride: Kinetic Control via Steric Bulk
Mechanism: Lithium tri-sec-butylborohydride (L-Selectride) is a bulky reducing agent. In cyclic ketone systems (e.g., substituted cyclohexanones), the steric bulk of the sec-butyl groups forces the hydride to attack from the less hindered face (equatorial attack).
-
Outcome: This leads to the formation of the less stable (axial) alcohol product (Kinetic Product).[3]
-
Key Differentiator: It relies on existing chirality or ring geometry to dictate the outcome (Diastereoselectivity).
CBS Reduction: Dual Activation
Mechanism: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst derived from proline.[4]
-
Mode of Action: It forms a rigid transition state where the catalyst activates both the borane reagent (via the nitrogen Lewis base) and the ketone substrate (via the boron Lewis acid).
-
Outcome: High enantiomeric excess (ee) for prochiral ketones.[5]
-
Key Differentiator: It creates new chirality from achiral substrates using a chemical catalyst.
Ketoreductases (KREDs): The "Lock and Key"
Mechanism: KREDs are enzymes that catalyze the transfer of a hydride from a cofactor (NADPH/NADH) to the carbonyl carbon.
-
Mode of Action: The enzyme's active site binds the substrate in a specific orientation, governed by hydrophobic pockets that differentiate between "small" and "large" substituents on the ketone.
-
Outcome: Near-perfect stereocontrol (>99% ee).
-
Key Differentiator: Requires cofactor recycling but operates under mild aqueous conditions.
Decision Matrix: Selecting the Right Methodology
The following flowchart illustrates the logical pathway for selecting a reduction strategy based on substrate properties and process constraints.
Caption: Decision tree for selecting stereoselective reduction methods based on substrate geometry and process requirements.
Performance Comparison Data
| Metric | L-Selectride | CBS Reduction | Ketoreductase (KRED) |
| Primary Selectivity | Diastereoselectivity (dr) | Enantioselectivity (ee) | Enantioselectivity (ee) |
| Typical Values | > 95:5 (dr) | 90–98% (ee) | > 99% (ee) |
| Reagent Stoichiometry | Stoichiometric (1.1 equiv) | Catalytic (5–10 mol%) | Catalytic (Enzyme) |
| Atom Economy | Low (Large boron waste) | Moderate | High (Recycled cofactor) |
| Solvent System | THF (Strict Anhydrous) | THF/Toluene (Strict Anhydrous) | Aqueous Buffer / DMSO |
| Temperature | -78°C (Cryogenic) | 0°C to RT | 25°C to 40°C |
| Cost Driver | Reagent volume & Cryogenics | Chiral Catalyst & Borane | Enzyme Screening & Cofactor |
Experimental Protocols
Protocol A: L-Selectride Reduction (Kinetic Control)
Target: Stereoselective reduction of 4-tert-butylcyclohexanone to cis-4-tert-butylcyclohexanol.
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.
-
Substrate Solution: Dissolve 4-tert-butylcyclohexanone (1.0 g, 6.5 mmol) in anhydrous THF (20 mL). Cool to -78°C (dry ice/acetone bath).
-
Reagent Addition: Slowly add L-Selectride (1.0 M in THF, 7.2 mL, 1.1 equiv) dropwise via syringe over 15 minutes. Caution: Highly pyrophoric.
-
Reaction: Stir at -78°C for 2 hours.
-
Self-Validating Step: Spot TLC (Hexane/EtOAc 4:1). Stain with Anisaldehyde. Ensure ketone spot (Rf ~0.5) is gone.
-
Oxidative Workup:
-
Carefully quench with MeOH (2 mL) at -78°C.
-
Allow to warm to 0°C.
-
Add 10% NaOH (5 mL) followed by 30% H2O2 (5 mL) dropwise. Note: This oxidizes the C-B bond to C-OH and facilitates boron removal.
-
-
Isolation: Extract with diethyl ether (3x), wash with brine, dry over MgSO4, and concentrate.
Protocol B: CBS Reduction (Enantioselective)
Target: Asymmetric reduction of Acetophenone to (R)-1-Phenylethanol.
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve (S)-Me-CBS catalyst (1 mmol) in anhydrous THF.
-
Borane Complex: Add BH3·THF complex (0.6 equiv relative to ketone) to the catalyst solution at room temperature. Stir for 10 mins.
-
Substrate Addition (Controlled):
-
Dissolve Acetophenone (10 mmol) in THF.
-
Simultaneously add the ketone solution and remaining BH3·THF (0.6 equiv) slowly over 1 hour to the catalyst mixture.
-
Why? Keeping the ketone concentration low relative to the catalyst ensures the catalyzed pathway dominates over the non-selective background reduction by free borane.
-
-
Quench: Slowly add MeOH (Caution: H2 gas evolution).
-
Self-Validating Step: Analyze crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm ee% before bulk purification.
Protocol C: KRED Biocatalysis (Green Synthesis)
Target: Enantioselective reduction of a pharmaceutical intermediate ketone.
-
Buffer Prep: Prepare 100 mL of Phosphate Buffer (100 mM, pH 7.0) containing 1 mM MgSO4.
-
Cofactor Recycling System:
-
Enzyme & Substrate:
-
Add KRED enzyme powder (e.g., Codexis KRED-P1 series) (20-50 mg).
-
Dissolve Ketone substrate (500 mg) in IPA or DMSO (5% v/v of total volume) and add to the buffer.
-
-
Incubation: Stir at 30°C for 24 hours.
-
Self-Validating Step: Monitor pH. If pH drops below 6.5 (due to gluconic acid formation), titrate with 1M NaOH to maintain activity.
-
Workup: Add EtOAc, centrifuge to break emulsion, and separate organic layer.
Workflow Visualization: The CBS Catalytic Cycle
Understanding the CBS cycle is critical for troubleshooting low ee% (often caused by moisture or improper addition rates).
Caption: The CBS catalytic cycle showing the dual activation of borane and ketone, leading to facial selectivity.[4][7]
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[6][9] Journal of the American Chemical Society, 109(18), 5551–5553.
-
Brown, H. C., & Krishnamurthy, S. (1972). Lithium Tri-sec-butylborohydride.[2][10][11] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
-
Hollmann, F., Arends, I. W., & Buehler, K. (2011). Biocatalytic reductions: From lab curiosity to industrial reality. ChemCatChem, 3(12), 1853–1857.
-
Codexis Inc. (2024). Ketoreductase (KRED) Screening Kits and Protocols.[12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. odinity.com [odinity.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control [chemeducator.org]
- 12. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
